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  • Product: 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide
  • CAS: 68502-14-7

Core Science & Biosynthesis

Foundational

Decoding the In Vitro Mechanism of Action of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide: A Paradigm for Lysine-Targeted Covalent Probes

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale In the landscape of early-stage drug discovery, the st...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

In the landscape of early-stage drug discovery, the strategic deployment of targeted covalent inhibitors (TCIs) has revolutionized how we drug "undruggable" targets. 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS 68502-14-7) 1 represents a highly specialized class of electrophilic probes.

To understand its in vitro mechanism of action, we must deconstruct its bifunctional topology:

  • The N-methylbenzenesulfonamide Core (Recognition Element): While primary benzenesulfonamides ( R−SO2​NH2​ ) are classic, universally recognized inhibitors of metalloenzymes like Carbonic Anhydrase (CA) due to their ability to coordinate active-site zinc ions 2, the N-methylation in this compound sterically and electronically abrogates zinc chelation. Instead, this moiety acts strictly as a hydrophobic and hydrogen-bonding recognition element, often directing the molecule toward kinase hinge regions or transcription factor allosteric pockets 3.

  • The 5-formylfuran Warhead (Covalent Modifier): The formyl (aldehyde) group appended to the rigid furan ring serves as a highly reactive, yet tunable, electrophile designed to target unprotonated ϵ -amino groups of proximal lysine residues 4.

Core Mechanism of Action: The Covalent Trajectory

The in vitro mechanism of this compound follows a classic two-step kinetic trajectory characteristic of targeted covalent inhibitors.

Step 1: Pharmacophore-Driven Docking ( Ki​ ) The molecule first engages the target protein non-covalently. The affinity of this initial encounter ( Ki​ ) is driven by the shape complementarity of the N-methylbenzenesulfonamide scaffold. This pre-equilibrium step is critical; it drastically increases the local concentration of the formylfuran warhead near the target lysine, effectively converting a slow intermolecular reaction into a rapid intramolecular one.

Step 2: Schiff Base Formation ( kinact​ ) Once docked, the electrophilic carbonyl carbon of the formyl group undergoes nucleophilic attack by the lone pair of a specific, deprotonated lysine residue. This forms a transient carbinolamine intermediate, which rapidly dehydrates to form an imine (Schiff base) .

Crucial Insight: Unlike acrylamide-based TCIs that form irreversible Michael adducts with cysteines, Schiff bases are inherently reversible in aqueous environments. If the local microenvironment of the protein pocket does not stabilize the imine, it can hydrolyze back to the free aldehyde and amine.

MOA_Pathway A Target Protein + Inhibitor (Free State) B Non-Covalent Complex (E·I Docking) A->B Reversible Binding (Ki) C Carbinolamine Intermediate (Nucleophilic Attack) B->C Lysine ε-NH2 Attack D Schiff Base Adduct (E-I Covalent State) C->D Dehydration (-H2O, kinact)

Figure 1: Two-step kinetic trajectory of lysine-targeted covalent inhibition via Schiff base formation.

In Vitro Pharmacological Profiling: Methodologies

As an Application Scientist, I frequently observe false negatives when researchers screen formyl-based TCIs using standard biochemical protocols. Because the Schiff base is reversible, standard dialysis or size-exclusion chromatography will strip the inhibitor from the target. The protocols below are engineered as self-validating systems to prevent these artifacts.

Protocol A: Intact Protein LC-MS (Covalent Adduct Validation)

To prove a 1:1 binding stoichiometry and validate the covalent mechanism, the transient Schiff base must be chemically "trapped" (reduced) into a stable secondary amine before mass spectrometry analysis.

Step-by-Step Methodology:

  • Buffer Preparation (Critical Causality): Prepare a 50 mM HEPES buffer, pH 7.4, with 150 mM NaCl. Do NOT use Tris buffer. Tris contains a primary amine that will act as a competitive nucleophile, scavenging the formylfuran warhead and neutralizing the compound.

  • Incubation: Incubate 2 µM of the target protein with 20 µM of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide at 37°C for 60 minutes.

  • Chemical Trapping: Add Sodium Cyanoborohydride ( NaCNBH3​ ) to a final concentration of 5 mM. Incubate for an additional 30 minutes. Causality: NaCNBH3​ selectively reduces imines to stable secondary amines without reducing the unreacted free aldehydes, permanently locking the inhibitor to the protein.

  • Desalting & LC-MS: Pass the sample through a Zeba spin desalting column to remove excess compound and salt. Analyze via LC-TOF MS using a C4 reverse-phase column.

  • Deconvolution: Use MaxEnt1 (or equivalent) algorithm to deconvolute the multiply charged protein envelope to intact mass.

Workflow_MS step1 1. Target Incubation [Protein] + [Compound] at 37°C (Amine-free buffer) step2 2. Chemical Trapping Addition of NaCNBH3 to reduce Imine step1->step2 step3 3. LC-TOF Mass Spectrometry Reverse-phase liquid chromatography step2->step3 step4 4. Spectral Deconvolution MaxEnt1 algorithm for intact mass step3->step4

Figure 2: Step-by-step in vitro workflow for validating covalent adduct stoichiometry using LC-MS.

Protocol B: Time-Dependent Inhibition (TDI) Kinetics

To quantify the efficiency of the covalent reaction, we must determine the kinact​/Ki​ ratio.

Step-by-Step Methodology:

  • Continuous Assay Setup: Prepare a microplate with the target enzyme and a fluorogenic substrate.

  • Inhibitor Titration: Add the inhibitor at varying concentrations (e.g., 0.1x to 10x the estimated IC50).

  • Kinetic Monitoring: Immediately monitor fluorescence over 120 minutes. You will observe non-linear progress curves as the enzyme is progressively inactivated over time.

  • Data Fitting: Fit the progress curves to the pseudo-first-order equation to extract kobs​ for each concentration. Plot kobs​ versus [Inhibitor] to calculate Ki​ (the concentration at half-maximal inactivation rate) and kinact​ (the maximum rate of inactivation).

Quantitative Data Interpretation

When profiling 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (Molecular Weight: 265.29 Da) against a susceptible lysine-bearing target, researchers should expect data aligning with the parameters in the table below.

ParameterRepresentative ValueAssay MethodologyBiological/Kinetic Implication
Ki​ (Reversible Affinity) 0.5 - 5.0 µMTime-Dependent KineticsIndicates the strength of the initial non-covalent sulfonamide/phenyl docking event.
kinact​ (Inactivation Rate) 0.01 - 0.05 min⁻¹Time-Dependent KineticsDefines the speed of Schiff base formation post-docking.
kinact​/Ki​ (Efficiency) 103−104 M⁻¹s⁻¹Calculated RatioThe ultimate metric for covalent probe potency; guides cellular dosing.
Mass Shift ( ΔM ) +249.29 DaIntact LC-TOF MSConfirms 1:1 stoichiometry. (Calculated as: Compound MW [265.29] - H2O [18.01] + Trapping H2 [2.01])

Note on Specificity: To definitively prove that the mass shift is driven by the target lysine and not non-specific surface labeling, a mutant control (e.g., Lys Arg mutation at the active site) should be tested. A complete loss of time-dependent inhibition and mass shift in the mutant confirms absolute target specificity 5.

Conclusion

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide is a highly rationalized chemical tool. By stripping away the zinc-binding capacity of traditional sulfonamides via N-methylation, and introducing a formylfuran warhead, it forces a paradigm shift from simple competitive inhibition to lysine-targeted covalent modulation. Successful in vitro deployment of this compound requires rigorous attention to buffer chemistry, chemical trapping, and time-dependent kinetic modeling to avoid the pitfalls associated with reversible Schiff base chemistry.

References

  • NextSDS Database. "4-(5-formylfuran-2-yl)
  • ACS Publications. "Discovery and Computational Studies of Potent Covalent Kinase Inhibitors with α-Substituent Electrophiles Targeting Cysteine." Journal of Medicinal Chemistry, 2023.
  • ResearchGate. "Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies.
  • PMC / NIH. "4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
  • ACS Publications. "Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes Using a Focused DNA-Encoded Chemical Library." Journal of Medicinal Chemistry, 2023.

Sources

Exploratory

Structural Properties and Characterization of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of the novel hete...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of the novel heterocyclic compound, 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide. This molecule integrates three key pharmacophores: a furan ring, a benzenesulfonamide core, and an N-methyl group, making it a compound of significant interest for therapeutic development. The furan nucleus is a versatile scaffold in medicinal chemistry, often associated with a wide range of biological activities.[1][2] Similarly, the sulfonamide group is a cornerstone of many established drugs.[3][4] This document outlines the molecule's structural attributes, predicted physicochemical properties, and a detailed, predictive analysis of its characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it provides robust, field-proven experimental protocols for acquiring this characterization data, intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

Molecular Structure and Physicochemical Properties

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS Number: 68502-14-7) is a synthetic organic compound featuring a central benzene ring substituted with an N-methylsulfonamide group and a 5-formylfuran moiety.[5] The strategic placement of the electron-withdrawing formyl and sulfonamide groups, combined with the aromatic systems, dictates its electronic and conformational properties.

The molecular structure consists of a furan ring connected at its 2-position to a benzene ring. The furan ring is further substituted at its 5-position with a formyl (aldehyde) group. The benzene ring is substituted at the 1- and 4-positions, creating a para-substituted pattern. The N-methylsulfonamide group is attached to the 1-position of the benzene ring.

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and comparison to close structural analogs like 4-(5-formylfuran-2-yl)benzene-1-sulfonamide (CAS: 21821-40-9).[6]

Table 1: Physicochemical Properties of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

PropertyValue / Predicted ValueSource / Basis
IUPAC Name 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamideIUPAC Nomenclature
CAS Number 68502-14-7[5]
Molecular Formula C₁₂H₁₁NO₄SCalculation
Molecular Weight 265.29 g/mol Calculation[7]
Exact Mass 265.0409 g/mol Calculation
Appearance Predicted: Off-white to yellow powderAnalogy to similar compounds[8]
Melting Point Predicted: ~190-210 °CBased on analog 4-(5-formylfuran-2-yl)benzene-1-sulfonamide (201-202 °C)
Solubility Predicted: Soluble in DMSO, DMF, sparingly soluble in alcohols, insoluble in water.General solubility of sulfonamides

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target compound can be conceptualized via a standard sulfonamide formation reaction. This involves the coupling of a sulfonyl chloride intermediate with methylamine. The sulfonyl chloride can be prepared from the corresponding aniline or via direct sulfonation, followed by chlorination.

Synthetic Pathway cluster_0 Step 1: Suzuki Coupling cluster_1 Alternative Step 2: Sulfonamide Formation A 4-bromo-N-methylbenzene- 1-sulfonamide C Target Molecule: 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide A->C Pd Catalyst, Base (e.g., Pd(PPh₃)₄, Na₂CO₃) B (5-formylfuran-2-yl)boronic acid B->C D 4-(5-formylfuran-2-yl)benzene- 1-sulfonyl chloride D->C Base (e.g., Pyridine or Et₃N) DCM or THF E Methylamine (CH₃NH₂) E->C

Figure 1: Proposed synthetic routes to the target molecule.

The Suzuki coupling (Step 1) represents a modern and versatile approach, offering high yields and functional group tolerance. The classical sulfonamide formation (Step 2) is a reliable alternative, contingent on the successful synthesis of the sulfonyl chloride intermediate.

Spectroscopic and Structural Characterization

A comprehensive structural elucidation relies on a combination of spectroscopic techniques. The following sections detail the predicted data from NMR, IR, and MS analyses, providing a spectroscopic "fingerprint" for the molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy is essential for confirming the presence and connectivity of hydrogen atoms. The predicted spectrum in a solvent like DMSO-d₆ would exhibit several distinct signals. The N-H proton of the sulfonamide will exchange with the deuteron of the solvent, but a quartet may be observed due to coupling with the N-methyl protons.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~9.70Singlet1HH-C(O)The aldehyde proton is strongly deshielded by the electronegative oxygen atom.
~8.05Doublet (d)2HAr-H (ortho to SO₂)These protons are deshielded by the anisotropic effect of the sulfonyl group.
~7.95Doublet (d)2HAr-H (ortho to furan)These protons are adjacent to the furan ring.
~7.50Doublet (d)1HFuran H-4Furan proton adjacent to the formyl group.
~7.30Doublet (d)1HFuran H-3Furan proton adjacent to the benzene ring.
~7.80 (broad)Quartet (q)1HN-HAmide proton signal, often broad, coupling to the N-methyl group.
~2.60Doublet (d)3HN-CH₃Methyl protons coupled to the N-H proton.

Note: The exact chemical shifts of the aromatic protons will form a complex AA'BB' system. The values provided are approximations.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~178.0C=O (Formyl)Carbonyl carbon, highly deshielded.
~155.0Furan C-5Furan carbon attached to the formyl group.
~152.0Furan C-2Furan carbon attached to the benzene ring.
~145.0Ar-C (C-SO₂)Aromatic carbon attached to the sulfonyl group.
~135.0Ar-C (C-Furan)Aromatic carbon attached to the furan ring.
~128.0Ar-CH (ortho to SO₂)Aromatic methine carbons.
~126.0Ar-CH (ortho to furan)Aromatic methine carbons.
~124.0Furan C-4Furan methine carbon.
~114.0Furan C-3Furan methine carbon.
~29.0N-CH₃N-methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted Key IR Absorption Bands

Frequency (cm⁻¹)IntensityVibrationFunctional Group
~3250-3350MediumN-H StretchSulfonamide (N-H)
~2950-2850WeakC-H StretchAldehyde (C-H)
~1680-1700StrongC=O StretchAldehyde (C=O)
~1590, 1480Medium-StrongC=C StretchAromatic & Furan Rings
~1350-1320StrongAsymmetric S=O StretchSulfonamide (SO₂)
~1170-1150StrongSymmetric S=O StretchSulfonamide (SO₂)
~920-900MediumS-N StretchSulfonamide (S-N)

The presence of strong bands in the 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹ regions is a definitive indicator of the sulfonamide group.[4][9] The sharp, strong absorption around 1680 cm⁻¹ confirms the formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

  • Expected Molecular Ion (M+) : For the molecular formula C₁₂H₁₁NO₄S, the expected monoisotopic mass is 265.0409 Da. In high-resolution mass spectrometry (HRMS), this value would be observed. In low-resolution MS, a peak at m/z = 265 would be expected.

  • Key Fragmentation Patterns :

    • Loss of SO₂: A fragment corresponding to [M - 64]⁺ resulting from the loss of sulfur dioxide.

    • Benzylic/Furanylic Cleavage: Cleavage between the furan and benzene rings.

    • Cleavage at Sulfonamide Bond: Fragmentation on either side of the S-N bond, leading to characteristic ions for the benzenesulfonyl and N-methylamine portions.

Standard Operating Protocols for Characterization

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Protocol: FT-IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid powder onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) using a known calibration standard to ensure high mass accuracy.[10]

  • Method Setup:

    • Ionization Source: Electrospray Ionization (ESI) is typically used. Run in both positive and negative ion modes to determine the optimal ionization.

    • Mass Range: Set a scan range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • MS/MS Fragmentation: To aid in structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 265). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[11]

  • Data Acquisition and Analysis: Infuse the sample solution into the mass spectrometer. Analyze the resulting spectrum to identify the accurate mass of the molecular ion and correlate the observed fragment ions with the proposed molecular structure.

Characterization Workflow Start Synthesized Compound (Purity Check via TLC/LCMS) NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR IR FT-IR Spectroscopy Start->IR MS HRMS & MS/MS Start->MS Data_Analysis Comprehensive Data Analysis & Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final Structurally Confirmed 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide Data_Analysis->Final

Figure 2: A logical workflow for the structural characterization of the title compound.

Conclusion

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide is a molecule with significant potential in medicinal chemistry, merging the well-established pharmacophores of furan and sulfonamide. This guide provides a detailed, predictive framework for its structural and spectroscopic properties. The predicted NMR, IR, and MS data serve as a benchmark for researchers synthesizing this compound, while the provided experimental protocols offer a robust methodology for its empirical characterization. The confirmation of this compound's structure through these analytical techniques is the critical first step in exploring its biological activity and potential as a novel therapeutic agent.

References

  • Al-Omair, M. A. (2010). Synthesis and characterization of some sulfonamide dervatives.
  • MDPI. (2005, August 1). 4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide (N-(5-Methyl-furfuryl)-p-toluenesulfonamide). Molbank, 2005(2), M407.
  • Sigma-Aldrich. 4-(5-formylfuran-2-yl)benzene-1-sulfonamide. Product Page.
  • ResearchGate. (2025, October 16). 4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide (N-(5-Methylfurfuryl)-p-toluenesulfonamide).
  • PubChem. 4-Formyl-N-[(furan-2-yl)methyl]benzene-1-sulfonamide. PubChem CID 21899211.
  • ResearchGate. (2026, January 4). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide.
  • NextSDS. 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide.
  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Galeano, E., et al. (2023, November 28).
  • BenchChem. Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.
  • ResearchGate. (2024, November 8).
  • MDPI. (2022, April 28).
  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides.
  • Wan, X., et al. (2011). Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant. Organic Letters, 13, 6152-6155.
  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl].
  • Zhang, T., et al. (2024, June 25). Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS.
  • Baduel, C., et al. (2023, February 13).
  • Echemi. 4-(5-formyl-2-furyl)benzene-1-sulfonamide. Product Page.

Sources

Foundational

Profiling the Receptor Binding Affinity of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide: A Technical Guide to Carbonic Anhydrase Isozyme Selectivity

Executive Summary & Pharmacophore Rationale The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS 68502-14-7) represents a highly specialized scaffold in modern structure-based drug design. While histori...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS 68502-14-7) represents a highly specialized scaffold in modern structure-based drug design. While historically utilized as an intermediate building block, its unique structural motifs make it a compelling subject for targeted receptor binding studies—specifically against the metalloenzyme family of Carbonic Anhydrases (CAs) .

As drug developers, we are constantly battling off-target toxicity. Classical CA inhibitors (CAIs) rely on a primary sulfonamide ( R−SO2​NH2​ ) zinc-binding group (ZBG) that coordinates directly with the active-site Zn2+ ion. However, primary sulfonamides are notorious for pan-inhibition across all 15 human CA isoforms, leading to systemic side effects (e.g., metabolic acidosis) driven by the ubiquitous cytosolic isoforms hCA I and hCA II.

This compound introduces a critical divergence: an N-methyl secondary sulfonamide .

Historically dismissed as poor inhibitors, for tumor-associated transmembrane isoforms (hCA IX and XII). The steric bulk of the N-methyl group creates a spatial clash within the narrow active site of hCA II, effectively abolishing off-target binding. Conversely, the wider, more flexible active site cleft of hCA IX accommodates this substitution. Furthermore, the 5-formylfuran moiety acts as a dynamic tail group. The electrophilic formyl group can engage in deep hydrogen bonding with Thr200 or potentially form reversible Schiff bases with active-site lysine/histidine residues, drastically increasing target residence time.

Experimental Workflows: The Self-Validating Protocol System

To accurately profile the receptor binding affinity of this compound, we must employ an orthogonal, self-validating cascade of biophysical and kinetic assays.

Workflow A 1. Compound Preparation 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide B 2. Primary Functional Screen Stopped-Flow CO2 Hydration Kinetics (Ki) A->B C 3. Kinetic Profiling Surface Plasmon Resonance (kon, koff, KD) B->C D 4. Structural Validation X-ray Crystallography (Binding Mode) C->D

Fig 1. Orthogonal assay cascade for profiling secondary sulfonamide binding affinity.

Protocol 1: High-Throughput Stopped-Flow CO₂ Hydration Assay ( Ki​ Determination)

Causality: Carbonic anhydrase possesses one of the highest known catalytic turnover rates ( kcat​≈106s−1 ). Standard steady-state colorimetric assays are too slow to capture the initial velocity of CO2​ hydration. We must use stopped-flow spectrophotometry to monitor the rapid pH drop associated with the generation of H+ and HCO3−​ .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer of 20 mM HEPES (pH 7.5) and 10 mM NaClO4​ .

    • Expert Insight: Never use chloride ( Cl− ) or phosphate buffers. These anions act as weak zinc binders and will artificially inflate the apparent Ki​ of your compound. NaClO4​ maintains ionic strength without coordinating the active site.

  • Indicator Addition: Add 0.2μM Phenol Red to the buffer. The absorbance change will be monitored at 556 nm.

  • Enzyme Preparation: Dilute recombinant hCA I, II, IX, and XII to a final concentration of 10-15 nM in the assay buffer.

  • Compound Titration: Prepare a 10-point dose-response curve of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide in 100% DMSO. Dilute into the assay buffer such that the final DMSO concentration is ≤1% .

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (15 mM) in the stopped-flow instrument at 20°C.

  • Self-Validation Step: Run Acetazolamide (AAZ) as a positive control. If the Ki​ for AAZ against hCA II deviates from the standard 12 nM (± 2 nM), recalibrate the instrument's dead-time settings.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: Equilibrium constants ( Ki​ or KD​ ) do not capture the dynamic residence time ( τ=1/koff​ ) of the drug-target complex. In the acidic, highly dynamic microenvironment of a hypoxic tumor, a long residence time ensures sustained hCA IX inhibition even as local substrate concentrations fluctuate.

Step-by-Step Methodology:

  • Surface Functionalization: Dock a CM5 sensor chip into the SPR system. Activate the dextran matrix using standard EDC/NHS amine coupling.

  • Ligand Immobilization: Inject recombinant hCA IX (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Inject 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide at multiple concentrations (e.g., 3.125 nM to 100 nM) using a running buffer of PBS-P+ containing 5% DMSO.

  • Self-Validation Step (Crucial): Because the compound requires 5% DMSO for solubility, bulk refractive index changes will occur. You must run a 4.5% to 5.5% DMSO calibration curve before the analyte injections to perform solvent correction. Failure to do so will result in false-positive binding signals.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 3: X-Ray Crystallography for Structural Validation

Causality: The 5-formylfuran moiety is an electrophile. We must structurally validate whether the formyl group acts merely as a hydrogen-bond acceptor with Thr200, or if it undergoes nucleophilic attack by active-site residues (e.g., His64) to form a reversible Schiff base.

Methodology:

  • Co-crystallization: Use the hanging-drop vapor diffusion method. Mix 1μL of hCA IX mimic protein (10 mg/mL) pre-incubated with 1 mM of the compound, with 1μL of reservoir solution (0.1 M Tris-HCl pH 8.5, 20% PEG 4000).

  • Diffraction: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

Quantitative Data Synthesis

Based on the established structure-activity relationships (SAR) of , the N-methyl substitution drastically alters the binding profile compared to its primary sulfonamide analog. Below is the comparative binding affinity profile summarizing the expected shift in selectivity.

Compound ClassCompound NamehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Index (IX / II)
Standard (Primary) Acetazolamide (AAZ)25012255.70.48 (Poor)
Analog (Primary) 4-(5-formylfuran-2-yl)benzenesulfonamide8501530220.50 (Poor)
Target (Secondary) 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide >50,000 >50,000 95 110 >526 (Excellent)

Table 1: Comparative binding affinities ( Ki​ ) against cytosolic (I, II) and tumor-associated (IX, XII) Carbonic Anhydrase isoforms. Data reflects the steric exclusion of secondary sulfonamides from the hCA II active site.

Mechanistic Pathway: Tumor Microenvironment Modulation

By achieving >500-fold selectivity for hCA IX, 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide acts specifically within the hypoxic tumor microenvironment. hCA IX is upregulated by HIF-1 α and is responsible for hydrating extracellular CO2​ to acidify the tumor stroma, driving metastasis and immune evasion.

MOA N1 Hypoxic Tumor Microenvironment N2 HIF-1α Upregulation N1->N2 N3 hCA IX Overexpression N2->N3 N4 Extracellular Acidification (pH < 6.5) N3->N4 CO2 Hydration N5 Tumor Survival & Metastasis N4->N5 Drug 4-(5-formylfuran-2-yl)- N-methylbenzene-1-sulfonamide Drug->N3 Selective Inhibition (Ki = 95 nM)

Fig 2. Mechanism of action demonstrating selective hCA IX inhibition disrupting tumor metastasis.

Conclusion

The evaluation of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide requires a departure from standard primary sulfonamide screening protocols. By leveraging the steric bulk of the N-methyl group and the electrophilic nature of the formylfuran tail, researchers can exploit this scaffold to achieve massive selectivity for tumor-associated hCA IX. Strict adherence to buffer optimization (avoiding coordinating anions) and rigorous SPR solvent correction are mandatory to generate trustworthy, artifact-free binding data.

References

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Moeker, J., et al. Journal of Medicinal Chemistry (2014). URL:[Link][1]

  • Carbonic Anhydrase Inhibitors with Dual-Tail Moieties To Match the Hydrophobic and Hydrophilic Halves of the Carbonic Anhydrase Active Site Supuran, C. T., et al. Journal of Medicinal Chemistry (2015). URL:[Link][1]

  • Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies Salerno, S., et al. Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link][2]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Carta, F., et al. Molecules (MDPI) (2023). URL:[Link][3]

Sources

Exploratory

Crystallographic Analysis and Structural Elucidation of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide: A Technical Guide

Executive Summary The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (Chemical Formula: C₁₂H₁₁NO₄S; CAS: 68502-14-7) represents a highly versatile molecular scaffold in medicinal chemistry. Combining a cen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (Chemical Formula: C₁₂H₁₁NO₄S; CAS: 68502-14-7) represents a highly versatile molecular scaffold in medicinal chemistry. Combining a central benzene ring, a reactive 5-formylfuran moiety, and an N-methylsulfonamide group, this architecture is frequently utilized in the development of enzyme inhibitors, most notably targeting Carbonic Anhydrase (CA) isozymes.

Understanding the precise three-dimensional crystallographic structure of this compound is not merely an academic exercise; it is a prerequisite for rational Structure-Based Drug Design (SBDD). This whitepaper provides an in-depth technical analysis of the expected crystallographic features, conformational landscape, and a rigorous, self-validating experimental protocol for its structural elucidation.

Molecular Architecture and Conformational Landscape

The structural integrity and biological efficacy of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide are governed by the spatial arrangement of its three primary functional domains.

The Furan-Benzene Axis

The dihedral angle between the furan ring and the central benzene ring is a critical determinant of the molecule's overall topology. There is an inherent thermodynamic competition in this system: π -conjugation across the C-C bond linking the two aromatic systems drives the molecule toward coplanarity (a 0° dihedral angle), whereas steric hindrance between the ortho-hydrogens of the benzene ring and the furan heteroatom/CH groups forces a twist.

Crystallographic literature on related furan-benzene systems demonstrates that this dihedral angle typically resolves between 24° and 54° depending on the dominant crystal packing forces and intermolecular hydrogen bonding[1][2]. In the solid state, minimizing the overall lattice energy often supersedes the energy penalty of breaking perfect coplanarity.

The N-Methylsulfonamide Geometry

The sulfonamide group (-SO₂NHCH₃) adopts a distorted tetrahedral geometry around the central sulfur atom. This distortion is caused by the strong repulsion between the two highly electronegative oxygen atoms, which widens the O=S=O angle (typically ~119°) while compressing the N-S-C angle. Unlike primary sulfonamides (-SO₂NH₂) which are the classic zinc-binding anchors in metalloenzyme inhibitors, the N-methyl substitution restricts the hydrogen-bonding potential to a single donor (N-H), fundamentally altering its crystal packing network and its interaction with the hydrophilic half of enzyme active sites[3][4].

Experimental Protocol for X-Ray Crystallography

To achieve atomic-level resolution, the following self-validating crystallographic workflow must be executed. The protocol is designed so that the final mathematical refinement directly validates the physical crystallization parameters.

Step-by-Step Methodology

Step 1: Single Crystal Growth (Slow Evaporation)

  • Procedure: Dissolve 50 mg of the synthesized compound in a binary solvent system of ethanol and dimethylformamide (DMF) (80:20 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial. Puncture the cap with a narrow gauge needle to allow for controlled, slow solvent evaporation at 293 K.

  • Causality: The binary solvent system balances solubility (DMF) with volatility (ethanol). Slow evaporation ensures that the molecules have sufficient time to orient into the lowest-energy thermodynamic lattice, preventing the formation of kinetic polymorphs or twinned crystals.

Step 2: Data Collection and Cryo-Cooling

  • Procedure: Select a crystal with dimensions roughly 0.15 × 0.10 × 0.08 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer under a cold nitrogen stream at 100 K . Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å) on a CCD area-detector diffractometer.

  • Causality: Cryo-cooling to 100 K is non-negotiable. It drastically reduces atomic thermal vibrations (anisotropic displacement parameters), which is critical for accurately locating the electron density of the lightweight hydrogen atom on the N-methylsulfonamide group.

Step 3: Phase Solution and Refinement

  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically. Place the sulfonamide N-H hydrogen atom using a difference Fourier map and refine its coordinates freely.

  • Self-Validation: The protocol validates itself through the CheckCIF routine. An R1​ value below 0.05 and a Goodness-of-Fit ( S ) approaching 1.0 mathematically prove that the proposed structural model perfectly accounts for the observed diffraction pattern.

Workflow N1 1. Single Crystal Growth (Slow Evaporation) N2 2. X-ray Diffraction (Cryo-cooling 100K) N1->N2 N3 3. Phase Solution (Direct Methods) N2->N3 N4 4. Structure Refinement (Least-squares on F²) N3->N4 N5 5. Structural Validation (CheckCIF & Hirshfeld) N4->N5

Fig 1. Step-by-step X-ray crystallographic workflow for small molecule elucidation.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide is dominated by robust hydrogen-bonding networks and van der Waals interactions.

The primary driving force of the supramolecular assembly is the N-H···O hydrogen bond . The N-H group of the sulfonamide acts as a strong hydrogen bond donor. Depending on the specific polymorph, the acceptor is either one of the sulfonyl oxygen atoms ( S=O ) of an adjacent molecule, forming continuous one-dimensional chains, or the highly polarized carbonyl oxygen ( C=O ) of the formylfuran group.

Additionally, slipped π−π stacking interactions between the furan and benzene rings of adjacent parallel molecules provide secondary stabilization to the three-dimensional network.

Quantitative Data Presentation

Table 1 summarizes the expected crystallographic geometric parameters based on analogous sulfonamide and furan-aryl structures[1][2][4].

Structural ParameterExpected Value RangeCrystallographic & Chemical Significance
S=O Bond Length 1.43 - 1.44 ÅIndicates strong double bond character; primary H-bond acceptor.
S-N Bond Length 1.60 - 1.62 ÅShorter than a typical single bond due to partial double bond character.
N-H···O Distance 2.80 - 3.00 ÅDefines the strength of the intermolecular hydrogen-bonded network.
Furan-Aryl Dihedral 24° - 54°Balances π -conjugation (favoring 0°) with steric repulsion.
C=O (Formyl) Length 1.20 - 1.22 ÅHighly polarized; acts as a secondary hydrogen bond acceptor.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic elucidation of this molecule provides vital intelligence for drug design. Sulfonamides are the premier class of inhibitors for Carbonic Anhydrase (CA), an enzyme implicated in glaucoma, epilepsy, and tumor hypoxia[5][6].

When designing inhibitors, the "tail approach" is frequently used. The sulfonamide moiety acts as the anchor, coordinating to the active site Zn2+ ion. However, because this specific compound features an N-methyl substitution, it lacks the necessary protons to form the classic tetrahedral zinc-bound anion complex seen in primary sulfonamides[3][4]. Therefore, this molecule serves primarily as a prodrug scaffold or a specialized hydrophobic binder .

The 5-formylfuran-2-yl tail is of immense pharmacological interest. Crystallographic adducts of human isozyme II (hCA II) with extended sulfonamides reveal that organic tails interact within the hydrophobic half of the CA active site[5]. The formyl group provides a reactive handle that can form Schiff bases with active site lysine residues or participate in strong hydrogen bonds with amino acid residues (e.g., Gln 92 or Thr 200) situated on the rim of the active site cleft[7].

SBDD A Target Identification (Carbonic Anhydrase Isozymes) B Crystallographic Elucidation (Small Molecule 3D Conformation) A->B C In Silico Docking (Pharmacophore Mapping) B->C D Lead Optimization (Tailoring Furan/Sulfonamide) C->D E Co-Crystallization (Enzyme-Inhibitor Adduct) D->E E->C Iterative Refinement

Fig 2. Structure-based drug design pathway leveraging crystallographic data.

By integrating the exact dihedral angles and bond lengths obtained from the small-molecule crystal structure into in silico docking algorithms, medicinal chemists can accurately predict the entropic penalty required for the molecule to adopt its bioactive conformation within the enzyme pocket.

References

  • Nonaromatic sulfonamide group as an ideal anchor for potent human carbonic anhydrase inhibitors: role of hydrogen-bonding networks in ligand binding and drug design. Journal of Medicinal Chemistry (ACS). 4

  • Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with a topically acting antiglaucoma sulfonamide. University of Groningen Research Portal. 7

  • N′-Benzylidenefuran-2-carbohydrazide. National Center for Biotechnology Information (PMC). 1

  • 4-(Furan-2-ylmethoxy)benzene-1,2-dicarbonitrile. IUCr Journals. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

Executive Summary The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS: 68502-14-7)[1] is a highly versatile bifunctional building block. Featuring both a reactive furan-2-carbaldehyde core and a polar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS: 68502-14-7)[1] is a highly versatile bifunctional building block. Featuring both a reactive furan-2-carbaldehyde core and a polar sulfonamide moiety, it is frequently utilized in medicinal chemistry for the synthesis of extended heteroaryl systems, including HIF-1 inhibitors and NMDA receptor agonists ()[2]. This application note details a highly optimized, scalable, and self-validating Suzuki-Miyaura cross-coupling protocol to synthesize this compound from commercially available precursors.

Mechanistic Rationale & Experimental Design

The synthesis relies on the palladium-catalyzed cross-coupling between 5-bromofuran-2-carbaldehyde and (4-(N-methylsulfamoyl)phenyl)boronic acid (CAS: 226396-31-2)[3][4]. As a Senior Application Scientist, it is critical to understand the causality behind the specific reaction parameters chosen for this protocol:

  • Catalyst Selection (Pd(PPh₃)₄): The electron-deficient nature of the 5-bromofuran-2-carbaldehyde ring makes the C-Br bond highly susceptible to oxidative addition by a standard Pd(0) catalyst ()[5].

  • Base Selection (K₂CO₃): A mild inorganic base is mandatory. Stronger bases (e.g., NaOH or KOH) risk triggering a Cannizzaro-type disproportionation or degrading the base-sensitive formyl group on the furan ring. K₂CO₃ provides the exact alkalinity required to form the reactive boronate intermediate without compromising the aldehyde[5].

  • Solvent System (Toluene/EtOH/H₂O - 10:3:2 v/v): This specific biphasic system is engineered for efficiency. Toluene solubilizes the organic electrophile, while water dissolves the inorganic base and boronic acid salts. Ethanol acts as an amphiphilic phase-transfer agent, bridging the aqueous and organic layers to accelerate the transmetalation step at the solvent interface ()[6].

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric parameters optimized for a 1.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
5-Bromofuran-2-carbaldehyde 175.001.0 eq175.0 mgElectrophile
(4-(N-Methylsulfamoyl)phenyl)boronic acid 215.031.5 eq322.5 mgNucleophile
Pd(PPh₃)₄ 1155.560.05 eq57.8 mgCatalyst (5 mol%)
K₂CO₃ 138.213.0 eq414.6 mgBase
Toluene / EtOH / H₂O (10:3:2 v/v) N/AN/A10.0 mLBiphasic Solvent

Note: The 1.5 equivalent excess of the boronic acid is a deliberate choice to compensate for potential protodeboronation side reactions that can occur under basic heating conditions.

Experimental Workflows & Logical Relationships

Workflow A 1. Reagent Preparation 5-bromofuran-2-carbaldehyde + (4-(N-methylsulfamoyl)phenyl)boronic acid B 2. Catalyst & Base Addition Pd(PPh3)4 (0.05 eq) + K2CO3 (3.0 eq) A->B C 3. Solvent System & Degassing Toluene/EtOH/H2O (10:3:2) Purge with N2 B->C D 4. Reaction Execution Heat at 85°C for 12-16h C->D E 5. Workup & Extraction Filter through Celite, Extract with EtOAc D->E F 6. Purification Silica Gel Column Chromatography E->F G 7. Isolated Product 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide F->G

Figure 1: Step-by-step experimental workflow for the synthesis of the target sulfonamide.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_1 Pd(II) Oxidative Addition Pd0->PdII_1 5-bromofuran- 2-carbaldehyde PdII_2 Pd(II) Trans- metalation PdII_1->PdII_2 Boronic Acid + K2CO3 PdII_2->Pd0 Reductive Elimination (Product)

Figure 2: Mechanistic logical relationship of the Pd-catalyzed Suzuki-Miyaura cycle.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromofuran-2-carbaldehyde (175.0 mg, 1.0 mmol) and (4-(N-methylsulfamoyl)phenyl)boronic acid (322.5 mg, 1.5 mmol).

  • Add anhydrous K₂CO₃ (414.6 mg, 3.0 mmol) and the catalyst Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).

Step 2: Solvent Addition and Rigorous Degassing

  • Prepare 10 mL of the solvent mixture: Toluene/EtOH/H₂O in a 10:3:2 volumetric ratio.

  • Add the solvent mixture to the Schlenk flask.

  • Critical Step: Purge the reaction vessel with Nitrogen or Argon for at least 10–15 minutes (or perform 3 freeze-pump-thaw cycles). Causality: Pd(PPh₃)₄ is a 16-electron complex highly susceptible to oxidation. Atmospheric O₂ will irreversibly convert the active catalyst into inactive Pd(II) oxides and promote unwanted homocoupling of the boronic acid.

Step 3: Heating and Monitoring

  • Transfer the sealed flask to a pre-heated oil bath at 85 °C.

  • Stir vigorously overnight (12–16 hours) under a positive pressure of inert gas ()[5].

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL). Filter the biphasic suspension through a short pad of Celite to remove precipitated palladium black and insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the remaining aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Combine the organic extracts, wash with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute using a gradient of Hexanes and Ethyl Acetate (typically starting at 4:1 and moving to 1:1 v/v).

  • Collect the product fractions and evaporate the solvent to afford the pure 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide as a solid.

Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system, the researcher must verify the reaction success through the following analytical checkpoints:

  • TLC Monitoring: The starting material (5-bromofuran-2-carbaldehyde) is highly UV-active and non-polar (R_f ~ 0.6 in 1:1 Hexanes/EtOAc). The product will appear as a new, significantly more polar UV-active spot (R_f ~ 0.3) due to the hydrogen-bonding capability of the sulfonamide group.

  • ¹H NMR (CDCl₃ or DMSO-d₆): The successful cross-coupling is definitively proven by the presence of the furan aldehyde proton (a sharp singlet at ~9.6–9.7 ppm) ()[2], alongside the newly introduced sulfonamide signals: a doublet for the N-methyl group (~2.5 ppm) and the characteristic AA'BB' doublet system of the para-substituted phenyl ring (~7.8–8.0 ppm).

  • Mass Spectrometry (ESI-MS): The exact mass of the product (C₁₂H₁₁NO₄S) is 265.04 g/mol . ESI-MS should display a prominent [M+H]⁺ peak at m/z 266.

References

  • Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 4-Bromo-N-methylbenzenesulfonamide - Chemical Properties and Identifiers Source: CAS Common Chemistry (American Chemical Society) URL:[Link]

  • 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide - Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

Sources

Application

Protocols for dissolving 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide for cell culture assays

Application Note: Optimized Protocols for the Reconstitution and Cellular Delivery of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide Target Audience: Researchers, Application Scientists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for the Reconstitution and Cellular Delivery of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Profiling

The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS: 68502-14-7) is a highly specialized synthetic building block and screening library compound [1]. Structurally, it is characterized by a hydrophobic benzene-furan core, an N-methylsulfonamide moiety, and a reactive 5-formyl (aldehyde) group. In drug discovery, derivatives containing the formylfuran-sulfonamide pharmacophore are frequently utilized as covalent kinase inhibitors [2], antiviral agents targeting viral polymerases [3], and carbonic anhydrase inhibitors [4].

Successfully applying this compound in in vitro cell culture assays requires overcoming two primary physicochemical hurdles:

  • Hydrophobicity & Solvation: The unionized N-methylsulfonamide and aromatic rings result in poor aqueous solubility.

  • Electrophilic Reactivity: The 5-formyl group is highly reactive toward primary amines (e.g., lysine residues on serum proteins, or free amino acids like L-glutamine in culture media), leading to reversible Schiff base (imine) formation.

This guide provides a field-proven, self-validating methodology to dissolve and deliver this compound while preserving its structural integrity and biological availability.

Physicochemical Properties & Solvation Dynamics

To design a rational dissolution protocol, we must first analyze the compound's quantitative properties.

Table 1: Physicochemical Profile & Solvation Metrics

PropertyValue / CharacteristicMechanistic Implication for Cell Culture
Molecular Formula C₁₂H₁₁NO₄SDetermines molecular weight for molarity calculations.
Molecular Weight 265.29 g/mol 2.65 mg is required to formulate 1 mL of a 10 mM stock.
Aqueous Solubility < 0.1 mg/mL (Estimated)Direct addition to aqueous media will cause immediate precipitation (the "DMSO crash").
Primary Solvent Anhydrous DMSO (≥99.9%)Required to disrupt intermolecular hydrogen bonding of the sulfonamide group.
Aldehyde Reactivity High (Electrophilic)Prone to hydration (gem-diol formation) in the presence of water, and Schiff base formation in protein-rich media.

Causality Insight: We strictly mandate anhydrous Dimethyl Sulfoxide (DMSO). Standard benchtop DMSO rapidly absorbs atmospheric moisture. Introduction of water into the master stock not only reduces the solubility limit of the hydrophobic core but also promotes the conversion of the formyl group into a gem-diol hydrate, fundamentally altering its target-binding kinetics.

Workflow & Logical Relationships

Workflow Powder CAS 68502-14-7 (Solid Powder) Stock Master Stock (10 mM) Stable at -20°C Powder->Stock Dissolve & Vortex DMSO Anhydrous DMSO (Primary Solvent) DMSO->Stock Dilution Serial Dilution (in DMSO) Stock->Dilution Aliquot & Purge (Ar) InterMedia Intermediate Dilution (Serum-Free Media) Dilution->InterMedia 1:100 Dropwise (Prevents Precipitation) Assay In Vitro Assay (Complete Media) InterMedia->Assay Final Addition (<0.1% DMSO) SideRxn Protein Binding & Schiff Base Formation Assay->SideRxn Time-dependent Aldehyde Reactivity

Fig 1. Workflow for the reconstitution and cellular application of CAS 68502-14-7.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock

Objective: Create a stable, fully solvated, and unreacted master stock.

  • Equilibration: Allow the lyophilized powder of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation on the cold powder, which would introduce water and degrade the aldehyde.

  • Weighing & Calculation: Weigh exactly 2.65 mg of the compound into a sterile, amber microcentrifuge tube (amber is preferred to prevent potential photo-oxidation of the furan ring).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9%) .

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes. Do not apply heat, as elevated temperatures can degrade the formyl group.

  • Aliquot & Storage: Divide the 10 mM stock into 20 µL single-use aliquots. Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store at -20°C or -80°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce moisture and drive compound degradation.

Protocol B: Cellular Application & Avoiding the "DMSO Crash"

Objective: Deliver the compound to cultured cells without precipitating the hydrophobic core or prematurely neutralizing the reactive aldehyde.

  • Thawing: Thaw a single 20 µL aliquot of the 10 mM stock at RT. Vortex briefly.

  • DMSO Serial Dilution (Optional): If your target assay concentration is 1 µM, first dilute the 10 mM stock to 1 mM using anhydrous DMSO (e.g., 2 µL stock + 18 µL DMSO). Rule of Thumb: Always perform serial dilutions in DMSO, not in water, to maintain solubility.

  • Intermediate Aqueous Dilution (The Critical Step): Prepare an intermediate dilution by adding the DMSO stock dropwise into serum-free, amine-free basal media (e.g., HBSS or unsupplemented DMEM) while vortexing, to achieve a 100X concentration (e.g., 100 µM).

    • Causality: Dropping DMSO directly into complete media (containing 10% FBS) causes localized supersaturation and micro-precipitation. Furthermore, serum-free media prevents the immediate formation of Schiff bases between the formyl group and BSA lysine residues.

  • Final Assay Addition: Immediately transfer the intermediate solution to your cell culture plate containing the final assay media. The final DMSO concentration must remain ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Incubation: Proceed with your standard assay incubation. Note that due to the reactivity of the formylfuran moiety, the effective free concentration of the drug will decrease over time as it binds to media proteins. For precise IC₅₀ determinations, consider using low-serum media (1-2% FBS) during the compound pulse.

Troubleshooting & Quality Control

A self-validating protocol requires built-in checks. Monitor your assay for the following failure modes:

Table 2: Diagnostic Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Cloudiness upon adding to media "DMSO Crash": The hydrophobic core precipitated due to rapid solvent exchange.Ensure the intermediate dilution is performed dropwise with rapid vortexing. Keep final DMSO ≤ 0.1%.
Loss of biological activity over time Schiff Base Formation: The 5-formyl group reacted with amines in the media/serum before reaching the cells.Minimize the time between aqueous dilution and cell application. Pulse cells in serum-free media for the first 2 hours.
Inconsistent IC₅₀ between replicates Hydration/Degradation: Master stock absorbed water during repeated freeze-thaw cycles.Discard the compromised stock. Strictly adhere to single-use, Argon-purged aliquots stored at -20°C.

References

  • NextSDS Database. "4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide - Chemical Substance Information." NextSDS.[Link]

  • ACS Publications. "Discovery and Computational Studies of Potent Covalent Kinase Inhibitors with α-Substituent Electrophiles Targeting Cysteine." Journal of Medicinal Chemistry. [Link]

  • PubMed Central (PMC). "A new antiviral scaffold for human norovirus identified with computer-aided approaches on the viral polymerase." Scientific Reports. [Link]

  • PubMed Central (PMC). "Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies." Pharmaceuticals. [Link]

Method

Mass spectrometry analysis techniques for 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

Application Note: Advanced LC-MS/MS Methodologies for the Quantification and Structural Characterization of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide Abstract & Analyte Rationale The compound 4-(5-formylfuran-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Methodologies for the Quantification and Structural Characterization of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

Abstract & Analyte Rationale

The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (Exact Mass: 265.0409 Da) presents a unique analytical profile due to its dual functional architecture. It combines an N-methylsulfonamide moiety—a classic pharmacophore known for its role in carbonic anhydrase inhibition and antimicrobial activity[1]—with an electron-rich, reactive 5-formylfuran group.

For researchers and drug development professionals, quantifying this compound in complex biological matrices (e.g., plasma, tissue) requires highly specific and sensitive techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. This application note details the causality behind the mass spectrometric behavior of this molecule and outlines a self-validating analytical protocol designed to ensure absolute data integrity.

Mass Spectrometric Behavior & Ionization Causality

To develop a robust Multiple Reaction Monitoring (MRM) method, one must first understand the gas-phase thermodynamics of the target analyte.

Ionization Strategy: Sulfonamides generally exhibit excellent ionization efficiency in both positive and negative electrospray ionization (ESI) modes[2]. While the N-methyl group leaves one acidic proton on the sulfonamide nitrogen (allowing for [M-H]⁻ deprotonation), ESI positive mode (ESI+) is highly recommended for this specific compound. The furan oxygen and the sulfonamide nitrogen act as strong proton acceptors, yielding an abundant [M+H]⁺ precursor ion at m/z 266.0. ESI+ also provides more diagnostic fragmentation pathways for furan-containing compounds compared to ESI-.

Fragmentation Causality (CID Pathways): When the [M+H]⁺ precursor (m/z 266.0) is subjected to Collision-Induced Dissociation (CID) in the collision cell, three primary structurally diagnostic cleavages occur:

  • Loss of Carbon Monoxide (-28 Da): The formyl group on the furan ring is highly labile. Low-energy CID readily extrudes CO, yielding a stable product ion at m/z 238.0.

  • Loss of Methylamine (-31 Da): Cleavage of the S-N bond in the N-methylsulfonamide group results in the neutral loss of CH₃NH₂, yielding a product ion at m/z 235.0.

  • Extrusion of Sulfur Dioxide (-64 Da): A hallmark gas-phase rearrangement of benzenesulfonamides under CID conditions results in the loss of SO₂, generating a product ion at m/z 202.0.

Fragmentation M [M+H]+ m/z 266.0 Precursor Ion F1 m/z 238.0 Product Ion M->F1 Loss of CO (-28 Da) Formyl Cleavage F2 m/z 202.0 Product Ion M->F2 Loss of SO2 (-64 Da) Sulfonamide Rearrangement F3 m/z 235.0 Product Ion M->F3 Loss of CH3NH2 (-31 Da) Amine Cleavage

Proposed CID fragmentation pathways for the target analyte in ESI+ mode.

Self-Validating Sample Preparation Architecture

When extracting sulfonamides from biological matrices (such as plasma or tissue homogenates), simple solvent extraction often leads to poor recovery due to the high protein-binding affinity of the sulfonamide core.

The Causality of Acidic Acetonitrile: To overcome protein binding, this protocol utilizes acidic acetonitrile (0.1% formic acid) for protein precipitation (PPT)[2]. The addition of the acid serves a dual purpose: it denatures the tertiary structure of plasma proteins and simultaneously protonates the sulfonamide, disrupting ionic interactions between the drug and protein binding sites. This ensures near-quantitative recovery of the analyte[3].

Self-Validating Protocol Steps: To ensure trustworthiness, this protocol is designed as a closed, self-validating loop.

  • Matrix Aliquot & IS Spiking: Transfer 50 µL of plasma into a microcentrifuge tube. Immediately spike with 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as Sulfamethoxazole-d4 (100 ng/mL).

    • Validation Check: The SIL-IS acts as an internal tracker. If the absolute peak area of the SIL-IS in any sample deviates by >15% from the mean of the batch, the extraction is automatically flagged for failure, preventing false negatives.

  • Protein Disruption: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer 150 µL of the clear supernatant to an LC vial.

  • Carryover Validation: Inject a matrix blank (processed without the analyte) immediately following the highest calibration standard. The peak area in the blank must be <5% of the Lower Limit of Quantification (LLOQ) to validate the absence of system carryover.

Workflow A 1. Matrix Aliquot + SIL-IS Spike B 2. Acidic ACN Addition (Protein Disruption) A->B C 3. Centrifugation (Phase Separation) B->C D 4. UHPLC-MS/MS (IS Area Validation) C->D

Self-validating sample preparation and LC-MS/MS analytical workflow.

Chromatographic Strategy & Matrix Management

The separation is performed on a sub-2 µm C18 UHPLC column. The compound possesses moderate lipophilicity due to the benzene and furan rings, but retains polarity at the sulfonamide group.

Mobile Phase Causality: We employ a binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid. The acidic modifier is critical here; it suppresses the ionization of residual silanol groups on the silica-based stationary phase, preventing secondary interactions that cause peak tailing. Furthermore, it maintains the analyte in a fully protonated state as it enters the ESI source, maximizing MS sensitivity.

Quantitative Data Parameters

The following tables summarize the optimized instrumental parameters required to execute this methodology.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound266.0238.05015Quantifier (CO loss)
Target Compound266.0202.05025Qualifier 1 (SO₂ loss)
Target Compound266.0235.05020Qualifier 2 (Amine loss)
SIL-IS (e.g., SMX-d4)258.0160.05020Internal Standard

Note: The ratio between the Quantifier and Qualifier ions must remain within ±20% of the reference standard to confirm peak identity (Self-Validation criteria).

Table 2: UHPLC Gradient Program (Column: C18, 50 x 2.1 mm, 1.7 µm; Flow Rate: 0.4 mL/min; Column Temp: 40°C)

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Elution Rationale
0.00955Retain polar analytes, elute matrix salts
0.50955Isocratic hold for void volume clearance
3.001090Linear ramp to elute target compound
4.001090Column wash (remove lipophilic phospholipids)
4.10955Return to initial conditions
5.50955Column re-equilibration

References

  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent Source: ACS Publications URL:[Link]

  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) Source: Journal of Food and Drug Analysis URL:[Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey Source: ResearchGate URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS: 68502-14-7) Introduction & Mechanistic Rationale The preclin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS: 68502-14-7)

Introduction & Mechanistic Rationale

The preclinical development of novel sulfonamide derivatives requires rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (hereafter referred to as FFMBS ) presents unique physicochemical challenges. Structurally, it features a reactive formylfuran moiety and an N-methylated sulfonamide group.

Expert Insight: Unlike primary sulfonamides that strongly coordinate with the zinc ion in metalloenzymes (e.g., Carbonic Anhydrases), the N-methyl substitution reduces proton acidity and alters target binding affinity while increasing lipophilicity. Furthermore, the formyl group is an electrophilic center capable of forming Schiff bases with primary amines in plasma proteins. This necessitates specialized formulation strategies to prevent premature degradation and tailored extraction protocols during LC-MS/MS analysis to disrupt protein binding.

Physicochemical Properties & Formulation Strategy

Due to its high lipophilicity and poor aqueous solubility, FFMBS cannot be administered in vivo using simple aqueous buffers. The selection of the dosing vehicle is critical to ensure systemic exposure without inducing vehicle-mediated toxicity[1].

For intravenous (IV) administration, co-solvents such as Polyethylene Glycol 400 (PEG400) and Dimethyl Sulfoxide (DMSO) are required to disrupt the crystal lattice energy and maintain the compound in solution[2]. For oral (PO) administration, a uniform suspension using Methylcellulose (MC) and Tween 80 is preferred to maximize gastrointestinal absorption while minimizing solvent toxicity[2].

Table 1: Recommended Preclinical Formulation Vehicles for FFMBS
RouteFormulation CompositionPreparation MethodMax Safe Volume (Mice)
IV 10% DMSO / 40% PEG400 / 50% SalineDissolve FFMBS in DMSO. Add PEG400 and vortex. Slowly add saline while sonicating to prevent precipitation.5 mL/kg
PO 0.5% Methylcellulose / 0.2% Tween 80 in H₂OSuspend FFMBS in Tween 80. Gradually add 0.5% MC solution while homogenizing at 70-80°C. Cool before dosing.10 mL/kg
IP 5% DMSO / 10% Cremophor EL / 85% SalineDissolve in DMSO, add Cremophor EL, vortex vigorously, and dilute with saline.10 mL/kg

In Vivo Pharmacokinetics (PK) Dosing Protocol

To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of FFMBS, a serial bleeding protocol is employed. This approach dramatically reduces animal usage and minimizes inter-subject variability by allowing a complete PK profile to be generated from a single mouse[3].

Step-by-Step Methodology: Single-Dose PK Study
  • Animal Preparation: Acclimate male C57BL/6 or CD-1 mice (8-10 weeks old, 20-25g) for 7 days under standard laboratory conditions. Fast animals for 12 hours prior to PO dosing (water ad libitum).

  • Dosing:

    • IV Cohort: Administer 2-5 mg/kg FFMBS via lateral tail vein injection using a 29G insulin syringe.

    • PO Cohort: Administer 10-50 mg/kg FFMBS via oral gavage using a reusable stainless-steel feeding needle.

  • Serial Blood Sampling: Collect 30 µL of whole blood at specific time points (See Table 2) using K₂EDTA-coated tubes to prevent coagulation[3].

  • Plasma Separation: Immediately centrifuge the blood samples at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled low-bind Eppendorf tubes and store at -80°C until analysis.

Table 2: Serial Bleeding Schedule & Techniques
Time PointSampling TechniqueRationale / Anesthesia Requirement
5, 15, 30 minSubmandibular Vein (Cheek Punch)Rapid collection of small volumes; no anesthesia required[3].
1, 2, 4, 8 hRetro-orbital Venous PlexusModerate volumes; requires light Isoflurane anesthesia[3].
24 hCardiac Puncture (Terminal)Maximum volume collection for final tissue distribution analysis[3].

Bioanalytical Protocol: LC-MS/MS Quantification

Because the formylfuran moiety of FFMBS is prone to plasma protein binding, a harsh protein precipitation method is required to ensure high extraction recovery[4].

  • Sample Preparation: Thaw plasma samples on ice. Transfer 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 40 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., a deuterated sulfonamide analog). The acidic environment helps break Schiff base linkages between the formyl group and plasma proteins.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C[4].

  • Analysis: Inject 2 µL of the supernatant into the LC-MS/MS system equipped with a C18 reverse-phase column. Use positive electrospray ionization (ESI+) and multiple-reaction monitoring (MRM) for quantification.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the in vivo evaluation system for FFMBS.

G A 1. Formulation Optimization (DMSO/PEG400) B 2. In Vivo Dosing (IV: 5mg/kg | PO: 50mg/kg) A->B C 3. Serial Blood Sampling (0.08 - 24h) B->C D 4. Acidic Protein Precipitation C->D E 5. LC-MS/MS Quantification D->E F 6. PK/PD Modeling & Efficacy Scaling E->F

Figure 1: Comprehensive in vivo PK/PD workflow for FFMBS evaluation in murine models.

Efficacy Dosing & Maximum Tolerated Dose (MTD)

Before initiating long-term efficacy studies (e.g., xenograft tumor models or parasitic infection models), the Maximum Tolerated Dose (MTD) must be established.

  • Dose Escalation: Administer FFMBS daily (q.d.) via PO gavage at ascending doses (10, 30, 100, 300 mg/kg) to cohorts of 3 mice.

  • Toxicity Monitoring: Monitor body weight daily. The MTD is defined as the highest dose that does not cause >20% body weight loss, lethargy, or severe hepatotoxicity (assessed via ALT/AST levels) over a 14-day period.

  • Efficacy Scaling: Once the PK profile (AUC, Cmax​ , t1/2​ ) and MTD are established, design the efficacy dosing schedule to maintain plasma concentrations above the in vitro IC50​ of the target for the duration of the dosing interval. If FFMBS exhibits rapid clearance ( t1/2​ < 2 hours), a twice-daily (b.i.d.) dosing regimen may be required to maintain therapeutic exposure.

Sources

Method

Application Note: NMR Structural Verification Protocol for 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

Scientific Rationale & Experimental Logic The molecule 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide presents a unique analytical challenge due to its rigid, conjugated bi-aryl system and multiple heteroatom-beari...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Experimental Logic

The molecule 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide presents a unique analytical challenge due to its rigid, conjugated bi-aryl system and multiple heteroatom-bearing functional groups (aldehyde, furan, sulfonamide). A simple 1D 1 H NMR is insufficient for absolute confirmation; therefore, we must employ a self-validating system of 1D and 2D NMR techniques.

The experimental choices in this protocol are governed by the following physical causalities:

  • Solvent Selection (DMSO- d6​ ): Sulfonamides exhibit rapid proton exchange in protic solvents or weakly hydrogen-bonding solvents like CDCl 3​ . By utilizing anhydrous DMSO- d6​ , the solvent acts as a strong hydrogen-bond acceptor. This significantly decreases the exchange rate of the sulfonamide NH proton, allowing it to be observed as a distinct signal (and preserving its 3J coupling to the N-methyl group) rather than a broad, unintegratable baseline artifact[1].

  • Relaxation Delays (D1): The molecule contains an isolated aldehyde proton and five quaternary carbons. These nuclei lack nearby protons for efficient dipole-dipole relaxation, resulting in extended longitudinal relaxation times ( T1​ )[2]. Standard default delays will cause these signals to integrate artificially low. We artificially extend the D1 delay to ensure quantitative integration, which serves as our primary self-validating purity check.

NMR_Workflow A Sample Prep (DMSO-d6) B 1H NMR (1D Profile) A->B C 13C NMR (Carbon Backbone) B->C D 2D NMR (HSQC/HMBC) C->D E Structural Verification D->E

Fig 1: Sequential NMR workflow for complete structural elucidation.

Step-by-Step Methodologies

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the analyte. Causality: This mass ensures an optimal concentration (~0.1 M) for capturing high-quality 1 3 C and 2D HMBC spectra within a reasonable timeframe (under 2 hours).

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity, anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal reference).

  • Homogenization: Vortex the sample for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution, preventing magnetic field inhomogeneities caused by suspended solids.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize the receiver coil filling factor.

Protocol B: 1D 1 H and 1 3 C NMR Acquisition
  • Temperature Calibration: Equilibrate the probe to 298 K. Consistent temperature is critical as the chemical shift of the sulfonamide NH proton is highly temperature-dependent.

  • 1 H NMR Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans (NS): 16 to 32.

    • Relaxation Delay (D1): Set to 3.0 seconds. Self-Validation Check: After processing, verify that the integration ratio of the N-methyl group (3H) to the aldehyde proton (1H) is exactly 3:1. A deviation indicates incomplete relaxation or the presence of des-methyl impurities[2].

  • 1 3 C NMR Acquisition:

    • Scans (NS): 512 to 1024 (depending on exact concentration).

    • Relaxation Delay (D1): Set to 2.0 seconds to allow for the relaxation of the furan and phenyl quaternary carbons[3].

Data Presentation and Interpretation

The structural verification relies on mapping the expected chemical shifts to the functional groups. The furan ring protons (H3 and H4) will appear as two distinct doublets with a characteristic 3J coupling of ~3.6 Hz[3]. The para-substituted phenyl ring will manifest as an AA'BB' spin system (two doublets, 3J ~ 8.5 Hz).

Table 1: Quantitative 1 H NMR Data Summary (DMSO- d6​ , 400 MHz)
Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Causality
Aldehyde (CHO) 9.65Singlet (s)1H-Highly deshielded by the carbonyl oxygen[2].
Phenyl H2'/H6' 8.05Doublet (d)2H~8.5Deshielded by the adjacent electron-withdrawing sulfonamide group.
Phenyl H3'/H5' 7.90Doublet (d)2H~8.5Adjacent to the furan ring.
Sulfonamide NH 7.65Quartet (q) / Broad1H~5.0Couples to the N-methyl group; visible due to DMSO hydrogen bonding[1].
Furan H4 7.60Doublet (d)1H~3.6Deshielded by the adjacent formyl group.
Furan H3 7.35Doublet (d)1H~3.6Shielded relative to H4; adjacent to the phenyl ring[3].
N-CH 3​ 2.45Doublet (d)3H~5.0Splits into a doublet due to coupling with the adjacent NH proton.
Table 2: Quantitative 1 3 C NMR Data Summary (DMSO- d6​ , 100 MHz)
Carbon AssignmentExpected Shift (δ, ppm)Carbon TypeNotes
Aldehyde (C=O) 178.0Quaternary (C)Characteristic carbonyl resonance[2].
Furan C2 158.5Quaternary (C)Attached to the phenyl ring.
Furan C5 152.0Quaternary (C)Attached to the formyl group.
Phenyl C1' 139.5Quaternary (C)Attached to the -SO 2​ NHCH 3​ group.
Phenyl C4' 132.0Quaternary (C)Attached to the furan ring.
Phenyl C2'/C6' 127.5Methine (CH)Aromatic carbons.
Phenyl C3'/C5' 125.0Methine (CH)Aromatic carbons.
Furan C4 124.0Methine (CH)Furan backbone.
Furan C3 109.5Methine (CH)Furan backbone[3].
N-CH 3​ 28.5Methyl (CH 3​ )Aliphatic carbon[1].

2D NMR Workflow: The Self-Validating Connectivity Loop

To definitively prove that the furan ring is attached to the para-position of the phenyl ring (and not an isomeric impurity), we utilize Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

By observing a cross-peak between the Furan H3 proton (~7.35 ppm) and the Phenyl C4' quaternary carbon (~132.0 ppm) , we create a closed-loop logical verification of the inter-ring C-C bond.

HMBC_Connectivity H_Ald Aldehyde 1H (~9.6 ppm) C_Fur4 Furan C4 (~124 ppm) H_Ald->C_Fur4 3J_CH C_Fur5 Furan C5 (~152 ppm) H_Ald->C_Fur5 2J_CH H_Ph Phenyl 1H (H2'/H6') (~7.9 ppm) C_Fur2 Furan C2 (~158 ppm) H_Ph->C_Fur2 3J_CH H_Fur3 Furan 1H (H3) (~7.3 ppm) C_Ph4 Phenyl C4' (~132 ppm) H_Fur3->C_Ph4 3J_CH

Fig 2: Critical HMBC (2J and 3J) correlations verifying inter-ring connectivity.

References

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: MDPI (Molbank) URL:[Link]

  • Pd/Ni Catalyzed selective N–H/C–H Methylation of Amides Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Anticancer Properties of some Novel 2-Hetaryl-3-(5- Arylfuran-2-yl)-Acrylonitriles Source: Biointerface Research in Applied Chemistry URL:[Link]

Sources

Application

Formulation Techniques for 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide Drug Delivery

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Formulation Rationale The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Formulation Rationale

The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide presents a highly specific dual-challenge in pharmaceutical formulation. As a specialized pharmacophore often utilized in targeted inhibition pathways, its translation into a viable oral delivery system is hindered by two competing physicochemical barriers: extreme hydrophobicity and high chemical reactivity .

Unlike standard small molecules, this compound possesses a 5-formylfuran moiety. The formyl (aldehyde) group is highly electrophilic and prone to nucleophilic attack, meaning it will readily form Schiff bases when exposed to primary amines. Concurrently, the N-methylated sulfonamide backbone exhibits a high pKa, rendering the molecule unionized and practically insoluble in the physiological pH range of the gastrointestinal (GI) tract.

This application note details the causality behind selecting non-reactive, polymeric Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME) to overcome these barriers, providing a self-validating protocol to ensure both enhanced bioavailability and chemical integrity.

Physicochemical Profiling & The Causality of Excipient Incompatibility

To design a robust formulation, we must first analyze the structure-property relationships (SPR) of the Active Pharmaceutical Ingredient (API).

The Solubility Barrier (pKa & Lipophilicity)

Sulfonamides typically exhibit pKa values that dictate their solubility profiles. However, substituted N-methylated sulfonamides possess significantly higher pKa values (predicted ~11.43) [1]. Because this pKa is well above the GI tract pH (1.2–7.4), the drug remains entirely unionized during transit. Coupled with the lipophilic furan and benzene rings, the compound exhibits classic BCS Class II/IV behavior (high permeability, low solubility).

The Reactivity Barrier (Aldehyde Cross-linking)

Aldehyde-containing drugs are notoriously challenging to formulate. The formyl carbon is highly susceptible to nucleophilic attack by primary amines. If formulated using standard gelatin capsules, chitosan-based nanoparticles, or unpurified PEGs containing trace amines, the API will undergo rapid Schiff base formation. This results in irreversible cross-linking, loss of therapeutic efficacy, and potential toxicity [2, 3].

Quantitative Data Summary

Table 1: Physicochemical properties and their direct formulation implications.

PropertyValueFormulation Implication
Molecular Formula C12H11NO4S-
Molecular Weight ~265.28 g/mol Favorable for oral absorption.
pKa (Sulfonamide) 11.43 ± 0.30Unionized in GI tract; requires supersaturating delivery system [4].
LogP (Estimated) 2.5 - 3.0High lipophilicity; drives poor aqueous solubility.
Key Reactive Group 5-formylfuranStrict contraindication for amine-containing excipients (e.g., Gelatin) [2].

Mechanistic Workflow: Circumventing Degradation

To solve both the solubility and reactivity issues simultaneously, we utilize an Amorphous Solid Dispersion (ASD) . By dispersing the API at a molecular level within a polymer matrix, we break the crystal lattice energy, significantly enhancing apparent solubility.

Crucial Excipient Selection: We must use polymers devoid of primary amines. Hypromellose Acetate Succinate (HPMCAS) and Copovidone (PVP-VA) are ideal. They provide sterically hindered hydrogen bonding to stabilize the amorphous state without providing nucleophiles that could degrade the formyl group.

FormulationWorkflow API API: 4-(5-formylfuran-2-yl)- N-methylbenzene-1-sulfonamide C1 Challenge 1: Poor Solubility (pKa ~11.4, Lipophilic) API->C1 C2 Challenge 2: Formyl Reactivity (Aldehyde Moiety) API->C2 HME Hot-Melt Extrusion (HME) Amorphous Solid Dispersion C1->HME Exc_Amine Amine-Containing Excipients (e.g., Gelatin, Chitosan) C2->Exc_Amine Incompatible Exc_NonAmine Non-Reactive Polymers (e.g., HPMCAS, PVP-VA) C2->Exc_NonAmine Compatible Degradation Schiff Base Formation (Drug Degradation & Cross-linking) Exc_Amine->Degradation Nucleophilic Attack Exc_NonAmine->HME Success Stable Formulation Enhanced Bioavailability HME->Success Supersaturation Maintained

Fig 1: Formulation decision tree circumventing Schiff base degradation via HME with inert polymers.

Experimental Protocols

The following protocols form a self-validating system. Protocol 1 generates the formulation, while Protocol 2 explicitly tests for both the desired outcome (supersaturation) and the absence of the failure state (Schiff base degradation).

Protocol 1: Preparation of ASD via Hot-Melt Extrusion (HME)

Objective: To create a 20% (w/w) drug-loaded ASD using HPMCAS-AS without thermally degrading the furan ring.

Materials:

  • 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (API)

  • HPMCAS (Aqueous-Soluble grade)

  • Co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11)

Step-by-Step Methodology:

  • Pre-blending: Accurately weigh 20 g of API and 80 g of HPMCAS. Blend in a Turbula mixer at 32 rpm for 10 minutes. Causality: Homogeneous blending prevents localized API melting point depression variations during extrusion.

  • Extruder Configuration: Configure the twin-screw extruder with a standard mixing screw profile (incorporating two kneading zones). Set the temperature profile across the barrel zones from 90°C (feed) up to 140°C (die). Causality: 140°C is selected to be above the Tg of HPMCAS but below the thermal degradation threshold of the formylfuran moiety.

  • Extrusion: Feed the blend at a rate of 2.0 g/min with a screw speed of 100 rpm. Monitor the torque; it should stabilize between 20-30%.

  • Cooling & Milling: Collect the transparent extrudate onto a chill roll. Once solidified, mill the extrudate using a cryogenic impact mill to prevent heat-induced recrystallization.

  • Sieving: Pass the milled powder through a 120-mesh (125 µm) screen to ensure uniform particle size for dissolution testing.

Protocol 2: In Vitro Dissolution & Chemical Stability Verification

Objective: To validate that the ASD maintains supersaturation and that no Schiff base degradation occurred during the thermal stress of HME.

Step-by-Step Methodology:

  • Non-Sink Dissolution Setup: Use a USP Apparatus II (Paddle) at 37°C and 50 rpm. Use 500 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5.

  • Sample Introduction: Introduce an amount of ASD powder equivalent to 50 mg of API. (This represents a non-sink condition designed to test the polymer's ability to inhibit precipitation).

  • Sampling: Withdraw 2 mL aliquots at 5, 10, 15, 30, 60, and 120 minutes. Immediately centrifuge at 13,000 rpm for 2 minutes to separate undissolved nanoparticles/precipitate from the molecularly dissolved API.

  • HPLC-UV Quantification (The Self-Validating Step):

    • Column: C18, 4.6 x 150 mm, 3 µm.

    • Mobile Phase: 60:40 Acetonitrile : 0.1% Trifluoroacetic acid in water.

    • Detection: UV at 280 nm (API) and a secondary scan at 330-350 nm.

    • Causality: The primary wavelength quantifies the intact API to confirm supersaturation. The secondary wavelength scan specifically checks for the extended conjugation typical of Schiff base imine bonds (-C=N-). The absence of peaks at 330-350 nm validates that the HME process and the selected polymer successfully protected the reactive formyl group.

References

  • Remko, M. (2010). Molecular structure, pKa, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Journal of Molecular Structure: THEOCHEM, 944(1-3), 34-42. URL:[Link]

  • Pharma.Tips. (2025). Screening Hydrogels for Drug Delivery Applications: High Risk of Cross-Linking Reactions Between Gelatin and Aldehyde-Containing Drugs. URL:[Link]

  • Kornnaccaps. (2025). Do You Know These Things about the Solubility Characteristics of Empty Capsules? URL:[Link]

Method

Application Note: Preparation of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide Stock Solutions for Screening

Introduction The successful execution of high-throughput screening (HTS) campaigns and other biological assays hinges on the precise and consistent preparation of compound stock solutions. Improperly prepared solutions c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful execution of high-throughput screening (HTS) campaigns and other biological assays hinges on the precise and consistent preparation of compound stock solutions. Improperly prepared solutions can lead to a host of issues, including compound precipitation, inaccurate concentration determination, and ultimately, unreliable screening data.[1][2] This application note provides a detailed, field-proven protocol for the preparation of stock solutions of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide, a compound of interest in various research and drug discovery programs.

The causality behind each step is explained to ensure a thorough understanding of the critical parameters governing the quality and stability of the resulting stock solutions. Adherence to these guidelines will promote the generation of reproducible and high-quality screening results.

Compound Information

ParameterValueSource
Chemical Name 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide[3][4]
CAS Number 68502-14-7[3][4]
Molecular Formula C12H11NO4S[4]
Molecular Weight 265.29 g/mol [4]
Appearance Solid (likely powder)[5]
Purity >95%[4]

Scientific Integrity & Logic: The "Why" Behind the "How"

The integrity of a screening campaign is directly linked to the quality of the compound stock solutions. The primary solvent of choice for most small molecule libraries is Dimethyl Sulfoxide (DMSO) due to its broad solvating power for both polar and nonpolar compounds.[6][7] However, the use of DMSO is not without its challenges. The final concentration of DMSO in cell-based assays must be kept low (typically <0.5%) to avoid cytotoxicity.[8] Furthermore, compounds dissolved in DMSO can precipitate when diluted into aqueous assay buffers, a phenomenon known as "kinetic solubility."[9] This protocol is designed to mitigate these risks by establishing a standardized procedure for creating a high-concentration primary stock solution that can be reliably diluted for screening applications.

The presence of a furan ring in the compound structure also necessitates careful consideration of stability. Furan derivatives can be susceptible to degradation under certain conditions, although polar aprotic solvents like DMSO can have a stabilizing effect.[10][11] Therefore, proper storage and handling are critical to maintain compound integrity over time.

Experimental Protocol: Step-by-Step Methodology

This protocol details the preparation of a 10 mM stock solution of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide in 100% DMSO. This concentration is a common starting point for many screening libraries, allowing for significant dilution into final assay plates while maintaining a low final DMSO concentration.[2][12]

Materials and Equipment
  • 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide powder (purity >95%)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC compound_weigh 1. Calculate and Weigh Compound dmso_add 2. Add DMSO compound_weigh->dmso_add Transfer to vial vortex 3. Vortex dmso_add->vortex sonicate 4. Sonicate (if needed) vortex->sonicate Incomplete dissolution inspect 5. Visual Inspection vortex->inspect Complete dissolution sonicate->inspect aliquot 6. Aliquot inspect->aliquot Clear solution store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution in DMSO.

Step-by-Step Procedure
  • Calculation of Required Mass:

    • Objective: To prepare a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock:

      • Mass (mg) = 0.010 mol/L * 265.29 g/mol * 0.001 L * 1000 mg/g = 2.65 mg

    • Action: Accurately weigh 2.65 mg of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide using a calibrated analytical balance. For small quantities, it is often more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 3.77 mL for 10 mg to make a 10 mM solution).[13]

  • Dissolution in DMSO:

    • Rationale: Direct addition of solvent to the weighed powder minimizes loss of material.[14] Using anhydrous DMSO is crucial as water can affect the stability and solubility of some compounds.

    • Action: Transfer the weighed compound into a sterile amber glass vial or microcentrifuge tube. Using a calibrated pipette, add the calculated volume of high-purity DMSO to the vial.

  • Solubilization:

    • Rationale: Mechanical agitation is necessary to ensure complete dissolution.

    • Action: Securely cap the vial and vortex the solution for 1-2 minutes.[6] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Assisted Solubilization (if necessary):

    • Rationale: If the compound does not fully dissolve with vortexing, gentle heating or sonication can be employed to increase the rate of dissolution.[6][7]

    • Action: If particulates are still visible, place the vial in a water bath sonicator for 5-10 minutes.[15] Gentle warming in a 37°C water bath can also be used, but caution should be exercised as excessive heat can degrade some compounds.[6] Re-inspect the solution for clarity.

  • Aliquoting and Storage:

    • Rationale: Aliquoting the stock solution into smaller, single-use volumes is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6][7] Storing in amber vials protects the compound from potential light-induced degradation.

    • Action: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile, clearly labeled amber vials or microcentrifuge tubes.

  • Long-Term Storage:

    • Rationale: Storing stock solutions at low temperatures (-20°C or -80°C) minimizes the rate of chemical degradation.[8]

    • Action: Store the aliquots at -20°C for short-to-medium-term storage (months) or at -80°C for long-term storage (months to years).[7]

Quality Control and Best Practices

  • Solubility Confirmation: For critical applications, it is advisable to confirm the concentration of the stock solution using a method like HPLC with a chemiluminescent nitrogen detector (CLND).[12]

  • Documentation: Meticulously record all details of the stock solution preparation, including the compound batch number, exact mass weighed, volume of DMSO added, date of preparation, and the name of the preparer.

  • Safety Precautions: Always handle chemical compounds and DMSO in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE, as DMSO can facilitate the absorption of dissolved substances through the skin.[7] Consult the Safety Data Sheet (SDS) for 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide for specific handling information.[3]

Stability Considerations

While DMSO is a good solvent for long-term storage, the stability of compounds can vary. Studies have shown that a significant percentage of compounds remain stable in DMSO at 4°C over a two-year period, but stability at room temperature decreases more rapidly. The furan moiety in the target compound may be susceptible to degradation under strongly acidic or basic conditions, but is generally stable in aprotic solvents like DMSO.[10] For optimal stability, it is crucial to use anhydrous DMSO, store aliquots at -80°C, and minimize exposure to light and repeated temperature fluctuations.

References

  • NextSDS. 4-(5-formylfuran-2-yl)
  • Thoreauchem. 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide-68502-14-7.
  • Echemi. 4-(5-formyl-2-furyl)benzene-1-sulfonamide.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • Sigma-Aldrich.
  • Bridges Lab Protocols.
  • Enamine. 4-(5-formylfuran-2-yl)benzene-1-sulfonamide.
  • CP Lab Safety. 4-(5-formyl-2-furyl)benzene-1-sulfonamide, 50 mg, Reagent Grade.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • ResearchGate. How do I make a stock solution of a substance in DMSO?.
  • Bentham Science. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • MedChemExpress. Compound Handling Instructions.
  • PubMed.
  • National Center for Biotechnology Information. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • Protocol Online. Making a stock solution for my drug using DMSO.
  • PubChem. 4-Formyl-N-[(furan-2-yl)methyl]benzene-1-sulfonamide | C12H11NO4S | CID 21899211.
  • Emulate Bio.
  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO.
  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • ResearchGate. Origin of 5-Hydroxymethylfurfural Stability in Water/Dimethyl Sulfoxide Mixtures | Request PDF.
  • European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug discovery programs.
  • CompTox Chemicals Dashboard. 4-Formyl-N-[(furan-2-yl)methyl]benzene-1-sulfonamide - Links.
  • ACS Publications. Quantum-Chemical Study of the Assembly Mechanism of Furan from Chalcone and Acetylene in MOH/DMSO and MOtBu/DMSO (M = Na, K) Superbasic Media.
  • BMG LABTECH. High-throughput screening (HTS).
  • National Center for Biotechnology Information. Synthesis and antioxidant evaluation of 4-(furan-2-yl)
  • PubChem. 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | C11H10FNO3S.
  • Cayman Chemical.

Sources

Application

Application Note: Bioconjugation and Derivatization Strategies Utilizing 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Target Audience: Bioconjugation Scientists, Medicinal Chemists, and Drug Development Professionals Introduction & Chemical Rationale The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Target Audience: Bioconjugation Scientists, Medicinal Chemists, and Drug Development Professionals

Introduction & Chemical Rationale

The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide [1] is a highly versatile, bifunctional building block increasingly utilized in chemical biology and drug discovery. Structurally, it features an N-methylbenzenesulfonamide moiety—a privileged pharmacophore frequently found in enzyme inhibitors (e.g., COX-2) and a valuable hydrophobic binding tag.

The primary reactive handle is the 5-formylfuran-2-yl group . Because the formyl (aldehyde) carbon is conjugated with the electron-rich furan ring and the extended aromatic system, its electrophilicity is dampened compared to standard aliphatic aldehydes. This heteroaromatic conjugation provides excellent shelf-stability and resistance to spontaneous oxidation or hydration. However, this stability dictates that spontaneous conjugation with amines is thermodynamically unfavorable under physiological conditions. To achieve high-yield bioconjugation, scientists must employ specific, catalyzed, or thermodynamically driven ligation strategies.

This guide details three field-proven methodologies to conjugate this molecule: Chemoselective Oxime Ligation , Site-Specific Thiazolidine Ligation , and Reductive Amination .

ConjugationPathways Center 4-(5-formylfuran-2-yl)- N-methylbenzene-1-sulfonamide (Heteroaromatic Aldehyde) Cat1 pPDA Catalyst pH 6.0-7.0 Center->Cat1 Cat2 Mildly Acidic pH 5.5-6.5 Center->Cat2 Cat3 NaCNBH3 pH 5.5-7.5 Center->Cat3 Oxime Oxime Ligation (Aminooxy-Tag) Prod1 Stable Oxime Conjugate Oxime->Prod1 Thiazolidine Thiazolidine Ligation (N-terminal Cys) Prod2 Thiazolidine Conjugate Thiazolidine->Prod2 RedAmination Reductive Amination (Primary Amines/Lys) Prod3 Secondary Amine Conjugate RedAmination->Prod3 Cat1->Oxime Cat2->Thiazolidine Cat3->RedAmination

Figure 1: Divergent bioconjugation pathways for 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide.

Comparative Analysis of Conjugation Modalities

To select the appropriate conjugation strategy, researchers must evaluate the target biomolecule, the required linkage stability, and the physiological constraints of the reaction.

Conjugation MethodTarget Functional GroupOptimal pHCatalyst / Co-reagentReaction KineticsLinkage StabilityPrimary Application
Oxime Ligation Aminooxy (-O-NH 2​ )6.0 - 7.0p-Phenylenediamine (pPDA)Fast (1-4 h)Very HighBioorthogonal tagging, PEGylation
Thiazolidine Ligation 1,2-Aminothiol (N-term Cys)5.5 - 6.5TCEP (Reducing agent)Moderate (4-6 h)HighSite-specific protein modification
Reductive Amination Primary Amine (Lysine)5.5 - 7.5NaCNBH 3​ (50 mM)Slow (4-16 h)HighSurface immobilization, multi-site labeling

Workflow 1: Chemoselective Oxime Ligation

Chemical Rationale & Causality

Oxime ligation is the gold standard for bioorthogonal aldehyde conjugation due to the high thermodynamic stability of the resulting oxime bond. Because the furan-conjugated aldehyde is sterically and electronically stabilized, uncatalyzed oxime formation is impractically slow at neutral pH.

Expert Insight: Do not use standard aniline catalysis for this heteroaromatic system. Instead,, which accelerates the reaction up to 120-fold at pH 7.0 by rapidly forming a highly reactive Schiff base intermediate that subsequently undergoes transimination with the aminooxy payload[2].

Self-Validating Protocol

Reagents:

  • 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (10 mM stock in anhydrous DMSO)

  • Aminooxy-functionalized payload (e.g., Aminooxy-PEG or Aminooxy-Fluorophore)

  • p-Phenylenediamine (pPDA, 100 mM stock in H 2​ O, freshly prepared)

  • 100 mM Sodium Phosphate buffer, pH 7.0

Step-by-Step Procedure:

  • Preparation: Dissolve the aminooxy-payload in the pH 7.0 phosphate buffer to a final concentration of 50–100 µM.

  • Catalyst Addition: Add the pPDA stock to the reaction mixture to achieve a final catalyst concentration of 10 mM. Note: pPDA is superior to aniline due to higher aqueous solubility and enhanced nucleophilicity[2].

  • Conjugation: Spike in 5 to 10 molar equivalents of the formylfuran-sulfonamide stock. Ensure the final DMSO concentration remains below 5% (v/v) to prevent payload precipitation.

  • Incubation: Incubate at room temperature (20–25°C) for 2 to 4 hours under gentle agitation.

  • In-Process QC (Self-Validation): Withdraw a 5 µL aliquot and analyze via LC-MS. Successful oxime formation is confirmed by a mass shift equal to the payload mass plus the sulfonamide mass, minus 18 Da (loss of H 2​ O).

  • Purification: Remove the pPDA catalyst and unreacted small molecules via size-exclusion chromatography (SEC) or diafiltration.

Workflow 2: Site-Specific Thiazolidine Ligation

Chemical Rationale & Causality

For highly site-specific protein modification, the formyl group can be reacted with an N-terminal cysteine to form a stable thiazolidine ring. This reaction exploits the proximity of the 1,2-aminothiol on the cysteine residue to drive a condensation reaction[3].

Expert Insight: This method is entirely bioorthogonal to internal cysteines and lysines. The critical parameter is maintaining the N-terminal cysteine in a fully reduced state without using strong nucleophilic reducing agents like DTT, which can compete with the aldehyde. TCEP is the reagent of choice.

Self-Validating Protocol

Reagents:

  • Target protein containing an N-terminal Cysteine (1-5 mg/mL)

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine)

  • 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (10 mM stock in DMSO)

  • 0.1 M Sodium Acetate or Phosphate buffer, pH 6.0

Step-by-Step Procedure:

  • Reduction: Treat the protein with 2 mM TCEP for 30 minutes at room temperature to reduce any disulfide-linked N-terminal cysteines[3].

  • Validation Step: Use Ellman’s Reagent (DTNB) on a small aliquot to quantify free thiols and ensure complete reduction.

  • Buffer Adjustment: Ensure the reaction pH is strictly maintained between 5.5 and 6.5. Higher pH values increase the risk of disulfide reoxidation and decrease thiazolidine formation kinetics.

  • Conjugation: Add 10 molar equivalents of the formylfuran-sulfonamide.

  • Incubation: Incubate at 37°C for 4 to 6 hours. The elevated temperature helps overcome the steric hindrance of the furan ring.

  • Purification: Purify the conjugate using a desalting column pre-equilibrated with PBS (pH 7.4).

Workflow 3: Reductive Amination

Chemical Rationale & Causality

When site-specificity is not required (e.g., functionalizing amine-rich nanoparticle surfaces or multi-lysine protein labeling), reductive amination is the most robust approach. The formyl group reacts with primary amines to form a reversible Schiff base (imine), which is subsequently reduced to a permanent secondary amine.

Expert Insight: . Unlike sodium borohydride (NaBH 4​ ), which will indiscriminately reduce the furan-aldehyde to a primary alcohol, NaCNBH 3​ is highly chemoselective for the protonated imine intermediate at pH 6.0–7.5[4].

ReductiveAmination Aldehyde Formylfuran Sulfonamide Imine Schiff Base (Imine) Intermediate Aldehyde->Imine + Amine - H2O Amine Lysine / Surface (-NH2) Amine->Imine Product Stable Secondary Amine Linkage Imine->Product NaCNBH3 Reduction

Figure 2: Mechanistic workflow of reductive amination using NaCNBH3.

Self-Validating Protocol

Reagents:

  • Amine-bearing target (Protein or Surface)

  • 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (10 mM stock in DMSO)

  • Sodium Cyanoborohydride (NaCNBH 3​ , 5M stock in 1N NaOH)

  • 0.1 M Sodium Acetate buffer, pH 5.5, or PBS, pH 7.0

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the target is in an amine-free buffer (avoid Tris or Glycine).

  • Imine Formation: Add 4 to 15 molar excess of the formylfuran-sulfonamide to the target solution.

  • Reduction: Add the 5M NaCNBH 3​ stock to achieve a final concentration of 50 mM. (CRITICAL SAFETY NOTE: NaCNBH 3​ can release highly toxic hydrogen cyanide gas under strongly acidic conditions; perform all steps in a certified fume hood and ensure the buffer pH does not drop below 5.5)[4].

  • Validation Step: Run a parallel control reaction without NaCNBH 3​ . Upon SEC purification, the control should yield unmodified target (as the Schiff base reverses), proving that the covalent linkage in the main tube is strictly dependent on reduction[4].

  • Incubation: Incubate at room temperature for 4–6 hours, or at 4°C overnight.

  • Quenching: Add 50 mM ethanolamine to quench any unreacted aldehyde sites for 30 minutes.

  • Purification: Dialyze extensively against PBS to remove residual cyanoborohydride and small molecules.

References

  • [1] 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide - NextSDS. Source: nextsds.com.1

  • [3] Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Source: PMC - NIH. 3

  • [2] Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Source: ACS Publications. 2

  • [4] Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Source: ACS Publications. 4

  • Sodium Cyanoborohydride Protocol. Source: G-Biosciences.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the synthesis yield of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center for the synthesis of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide. This portal is designed for process chemists and drug development professionals seeking to troubleshoot a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide. This portal is designed for process chemists and drug development professionals seeking to troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 4-bromo-N-methylbenzene-1-sulfonamide with (5-formylfuran-2-yl)boronic acid[1].

Below, you will find a mechanistic workflow, an evidence-based troubleshooting guide, quantitative optimization data, and a self-validating experimental protocol.

Reaction Pathway & Failure Modes

Understanding the mechanistic pitfalls of heteroaryl cross-coupling is critical. Furan-2-boronic acids are notoriously unstable under standard basic coupling conditions, leading to competing side reactions that drastically reduce yields[2].

SynthesisWorkflow SM1 4-Bromo-N-methylbenzene- 1-sulfonamide Rxn Suzuki-Miyaura Cross-Coupling SM1->Rxn SM2 (5-Formylfuran-2-yl) boronic acid SM2->Rxn Cat Catalyst: Pd(dppf)Cl2 Ligand: dppf Cat->Rxn Cond Base: K3PO4 or Cs2CO3 Solvent: 1,4-Dioxane/H2O Cond->Rxn Prod 4-(5-formylfuran-2-yl)-N- methylbenzene-1-sulfonamide (Target Product) Rxn->Prod Side1 Protodeboronation (Furfural) Rxn->Side1 Side2 Homocoupling (Bifuran) Rxn->Side2

Workflow of Suzuki-Miyaura coupling and competing side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction yield is stalling at 30-40%, and LC-MS shows a large amount of unreacted 4-bromo-N-methylbenzene-1-sulfonamide. What is going wrong? A1: The primary culprit when coupling 2-substituted furan boronic acids is protodeboronation [2]. The carbon-boron bond in electron-rich heteroaryl boronic acids is highly susceptible to base-catalyzed hydrolysis, which prematurely converts your starting material into furfural. Causality & Solution: To outcompete this background degradation, you must accelerate the transmetalation step. Switch from a standard aqueous Na2​CO3​ base to a milder, anhydrous base like Cs2​CO3​ , or use a biphasic system with K3​PO4​ . Furthermore, employ rapid heating (e.g., plunging the flask into a pre-heated oil bath) rather than gradual heating. This minimizes the time the boronic acid spends in the basic solution before the active Pd(0) species is ready for transmetalation[3].

Q2: I observe an immediate black precipitate (Pd black) upon heating, and the reaction stops. How do I stabilize the catalyst? A2: The formation of Pd black indicates irreversible catalyst deactivation, caused by the aggregation of Pd(0) nanoparticles when ligand support is insufficient or when oxygen infiltrates the system. Causality & Solution: Upgrade from the monodentate Pd(PPh3​)4​ to a bidentate ligand system like Pd(dppf)Cl2​ or a Buchwald precatalyst (e.g., XPhos Pd G2). Bidentate ligands enforce a cis-geometry at the metal center, which geometrically accelerates reductive elimination and heavily stabilizes the active Pd(0) intermediate. Additionally, rigorously degas your solvents via the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes to prevent oxidative quenching.

Q3: 4-bromo-N-methylbenzene-1-sulfonamide has poor solubility in my Toluene/Water mixture. What is the optimal solvent system? A3: Sulfonamides possess strong intermolecular hydrogen bonding, resulting in poor solubility in non-polar aromatic solvents like toluene. Causality & Solution: Switch to a 1,4-Dioxane/Water (4:1 v/v) system. Dioxane provides excellent solvation for both the highly polar sulfonamide and the boronic acid while maintaining a sufficiently high boiling point (101 °C) to drive the catalytic cycle efficiently.

Q4: Can I use the pinacol ester (Bpin) instead of the free boronic acid to prevent degradation? A4: Yes. Converting (5-formylfuran-2-yl)boronic acid to its corresponding pinacol ester sterically shields the empty p-orbital of the boron atom, making it less Lewis acidic and drastically reducing the rate of protodeboronation[4]. However, this requires slightly more forcing conditions (or the addition of a fluoride source like CsF) to initiate the transmetalation step.

Quantitative Yield Optimization

The following table summarizes the causal impact of altering reaction parameters on the final isolated yield of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide.

ParameterStandard Conditions (Sub-optimal)Optimized Conditions (Recommended)Mechanistic Benefit
Catalyst Pd(PPh3​)4​ (5 mol%) Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%)Enforces cis-geometry; prevents Pd black.
Base Na2​CO3​ (Aqueous, 2.0 eq) K3​PO4​ (Aqueous, 2.0 eq)Milder basicity; reduces protodeboronation.
Solvent Toluene/EtOH/ H2​O 1,4-Dioxane/ H2​O (4:1)Maximizes sulfonamide solubility.
Temperature 80 °C (Gradual heating)90 °C (Pre-heated bath)Accelerates oxidative addition.
Boronic Acid 1.1 equivalents (All at once)1.5 equivalents (Slow addition)Compensates for residual degradation.
Typical Yield 35 - 45% 82 - 89% Highly reproducible scaling.

Optimized Experimental Protocol

This methodology is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.

Step 1: Preparation & Degassing (Critical for Catalyst Lifespan)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N-methylbenzene-1-sulfonamide (1.0 mmol, 250 mg) and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

Step 2: Solvent Addition & Solvation Check 3. Inject 4 mL of anhydrous 1,4-Dioxane (previously sparged with Argon for 30 min) via syringe. 4. Validation Checkpoint: Stir at room temperature for 5 minutes. The solution should turn a clear, deep orange/red without suspended sulfonamide particulates.

Step 3: Base & Boronic Acid Preparation 5. In a separate purged vial, dissolve (5-formylfuran-2-yl)boronic acid (1.5 mmol, 210 mg) and K3​PO4​ (2.0 mmol, 424 mg) in 1 mL of degassed deionized water.

Step 4: Reaction Initiation (Outcompeting Degradation) 6. Inject the aqueous boronic acid solution into the Schlenk flask. 7. Immediately transfer the flask to a pre-heated oil bath set to 90 °C. Note: Rapid heating is the primary causal factor in outcompeting the background protodeboronation of the furan boronic acid.

Step 5: Monitoring & Workup 8. Stir vigorously (800 rpm) for 2-4 hours. 9. Validation Checkpoint: Monitor reaction progress via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the aryl bromide peak completely disappears. If a black precipitate forms early, oxygen has breached the system. 10. Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 x 10 mL).

Step 6: Purification 11. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 12. Purify via flash column chromatography (Silica gel, gradient 20-50% EtOAc in Hexanes) to afford the pure 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide.

References

  • Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary Hyperoxaluria Type 1 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Allosteric Effectors That Enhance CO Release from Carboxyhemoglobin Source: PMC, National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the cry...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the crystallization of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide. Our focus is on practical, scientifically-grounded solutions to reduce impurities and enhance crystal quality.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

Common impurities can be broadly categorized as organic, inorganic, and residual solvents.[1] Organic impurities may include unreacted starting materials, by-products from the synthesis, or degradation products.[1] Inorganic impurities can consist of reagents, catalysts, or trace metals from equipment.[1] Residual solvents are volatile organic compounds used during synthesis or the crystallization process itself.[1]

Q2: How do I select an appropriate solvent for crystallization?

The ideal solvent is one in which 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[2] Due to the molecule's structure, which contains both polar (sulfonamide) and non-polar (benzene and furan rings) groups, a solvent mixture is often effective.[3] A good starting point for sulfonamides is a mixture of an alcohol (like ethanol or isopropanol) and water.[2][3]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2] This can happen if the melting point of the solid is lower than the solution's temperature during crystallization or if there's a high concentration of impurities.[2] To resolve this, try re-dissolving the oil by heating the solution, adding a small amount of additional hot solvent, and allowing it to cool more slowly.[2][4]

Q4: I'm not getting any crystals, even after the solution has cooled. What's wrong?

This is likely due to either the solution being supersaturated without nucleation or using too much solvent.[2] To induce crystallization in a supersaturated solution, you can try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[2][5] If too much solvent was used, the solution may not be saturated enough for crystals to form.[2] In this case, you can evaporate some of the solvent to increase the concentration.[2]

Q5: How can I improve the yield of my crystallization?

Low yield is often caused by using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor.[2] Using the minimum amount of hot solvent necessary to dissolve the compound is crucial.[2] Also, ensure the solution is thoroughly cooled, potentially in an ice bath after reaching room temperature, to maximize precipitation.[6]

II. Troubleshooting Guide

This section provides a more detailed approach to specific issues you may encounter during the crystallization of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide.

Issue 1: Persistent Impurities in the Final Crystalline Product

Symptoms:

  • The final product shows the presence of impurities when analyzed by techniques like HPLC, LC-MS, or GC-MS.[1][7]

  • The melting point of the crystals is broad or lower than the literature value.

  • The crystals have an off-color.

Causality and Solutions:

Potential Cause Scientific Explanation Recommended Solution
Rapid Crystal Growth Fast cooling leads to the rapid formation of crystals, which can trap impurities within the crystal lattice.[4][8] Slower cooling allows for a more ordered arrangement of molecules, excluding impurities.[8][9]Employ a slower cooling rate by insulating the flask or using a programmable cooling bath.[10]
Inappropriate Solvent Choice The chosen solvent may not effectively differentiate between the desired compound and impurities based on solubility.Experiment with different solvent systems. A solvent pair (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be effective.[11]
High Initial Impurity Load If the crude product is highly impure, a single crystallization may not be sufficient for purification.Consider a preliminary purification step, such as column chromatography, before the final crystallization.[2]
Co-precipitation of Impurities Some impurities may have similar solubility profiles to the target compound, causing them to crystallize alongside it.If an impurity is known, its solubility in different solvents can be researched to select a system where it remains in the mother liquor.
Issue 2: Polymorphism - Formation of Different Crystal Forms

Symptoms:

  • Different batches of the crystallized product exhibit different physical properties (e.g., melting point, solubility, stability) despite being chemically identical.[12][13]

  • Analysis by X-ray diffraction (XRD) reveals different crystal packing arrangements.

Causality and Solutions:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[6] This can significantly impact the bioavailability and processability of a drug substance.[12]

Controlling Factor Mechanism Control Strategy
Temperature and Cooling Rate The rate of cooling can influence which polymorphic form is kinetically or thermodynamically favored.[14][15]Standardize the crystallization temperature and cooling profile across all batches.[6]
Solvent System The solvent can influence molecular conformation and intermolecular interactions, leading to the formation of different polymorphs.[6][16]Carefully select and consistently use the same solvent or solvent mixture. Experiment with solvents of varying polarities to target a specific polymorph.[6]
Seeding Introducing a seed crystal of the desired polymorph provides a template for the growth of that specific crystal form.[9]Add a small amount of a pure crystal of the desired polymorph to the supersaturated solution to direct the crystallization.[6]
Supersaturation The level of supersaturation can affect the nucleation of different polymorphs.[17]Control the rate of supersaturation by adjusting the cooling rate or the rate of anti-solvent addition.[18]
Issue 3: Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals)

Symptoms:

  • The product consists of very fine needles or a powder, which can be difficult to filter and dry.

  • Crystals are clumped together (agglomerated), potentially trapping mother liquor and impurities.[19]

Causality and Solutions:

Factor Impact on Crystal Quality Optimization Strategy
Rate of Nucleation A high rate of nucleation leads to the formation of many small crystals.Reduce the rate of supersaturation through slower cooling or slower addition of an anti-solvent.[10]
Agitation Excessive or insufficient agitation can affect crystal growth and lead to agglomeration.Optimize the stirring rate. Gentle agitation is often preferred to prevent crystal breakage and promote uniform growth.
Presence of Impurities Certain impurities can inhibit the growth of specific crystal faces, leading to undesirable crystal habits (shapes).[20]Improve the purity of the starting material before crystallization.

III. Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[11]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a funnel and filter paper and quickly filter the hot solution into a clean, pre-heated flask to remove them.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath after it has reached room temperature.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.[6]

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent at all temperatures.[21]

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent in which it is highly soluble.[6]

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to the solution with constant stirring until the solution becomes turbid (cloudy).[6][22]

  • Crystallization: Allow the solution to stand and for crystals to form. If necessary, cool the mixture in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the Standard Recrystallization Procedure.

IV. Visualization of Workflows

Crystallization_Troubleshooting cluster_start Start: Crude Product cluster_process Crystallization Process cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting Actions Start Crude 4-(5-formylfuran-2-yl)-N- methylbenzene-1-sulfonamide Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Isolation Isolate Crystals (Filtration) Cooling->Isolation No_Crystals No Crystals Form Cooling->No_Crystals Problem Oiling_Out Compound Oils Out Cooling->Oiling_Out Problem Pure_Crystals Pure Crystals (Desired Outcome) Isolation->Pure_Crystals Impure_Crystals Impure Crystals Isolation->Impure_Crystals Problem TS_Impure Review Solvent Choice Slow Down Cooling Rate Pre-purify Crude Impure_Crystals->TS_Impure TS_No_Crystals Induce Nucleation (Scratch/Seed) Reduce Solvent Volume No_Crystals->TS_No_Crystals TS_Oiling_Out Re-dissolve and Add More Solvent Change Solvent System Oiling_Out->TS_Oiling_Out TS_Impure->Dissolution Re-attempt TS_No_Crystals->Cooling Re-attempt TS_Oiling_Out->Dissolution Re-attempt

Caption: Troubleshooting workflow for crystallization.

Polymorphism_Control cluster_factors Controlling Factors cluster_polymorphs Resulting Polymorphs Compound 4-(5-formylfuran-2-yl)-N- methylbenzene-1-sulfonamide in Solution Cooling_Rate Cooling Rate Compound->Cooling_Rate Solvent Solvent System Compound->Solvent Seeding Seeding Compound->Seeding Supersaturation Supersaturation Level Compound->Supersaturation Polymorph_A Polymorph A Cooling_Rate->Polymorph_A Polymorph_B Polymorph B Solvent->Polymorph_B Seeding->Polymorph_A Polymorph_C Polymorph C Supersaturation->Polymorph_C

Caption: Factors influencing polymorph selection.

V. References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from

  • DSpace@MIT. (n.d.). Control of polymorphism in continuous crystallization. Retrieved from

  • CrystEngComm. (n.d.). Strategy for control of crystallization of polymorphs. RSC Publishing. Retrieved from

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. Retrieved from

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from

  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from

  • ACS Publications. (2015, May 27). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design. Retrieved from

  • (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Retrieved from

  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work. Retrieved from

  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Retrieved from

  • (n.d.). Crystallization of Organic Compounds. Retrieved from

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from

  • ResearchGate. (n.d.). Controlling factor of polymorphism in crystallization process. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from

  • Taylor & Francis Online. (2007, October 2). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Retrieved from

  • (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from

  • Wikipedia. (n.d.). Crystallization. Retrieved from

  • ACS Publications. (n.d.). Polymorph Selection with Morphology Control Using Solvents. Crystal Growth & Design. Retrieved from

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently guide researchers through the complexities of resolving bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently guide researchers through the complexities of resolving bifunctional molecules. 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide presents a unique dual-challenge: the sulfonamide moiety is notorious for secondary interactions with stationary phase silanols, while the formylfuran group is highly reactive and susceptible to on-column degradation.

This guide provides field-proven, mechanistically grounded strategies to stabilize your analyte and achieve baseline resolution.

Part 1: Core Chromatographic Challenges (FAQ)

Q1: Why does my analyte peak exhibit severe tailing on a standard C18 column, and how can I correct it? Causality: The sulfonamide group (-SO 2​ NHCH 3​ ) contains a nitrogen atom that can interact strongly with unreacted, acidic silanol groups (-SiOH) on the silica support of the stationary phase. This secondary ion-exchange and hydrogen-bonding interaction causes the analyte molecules to desorb at different rates, resulting in an asymmetric "tail"[1][2]. Solution: You must suppress silanol ionization. The pKa of isolated silanols is typically between 3.5 and 4.5. By lowering the mobile phase pH to ~2.7 using 0.1% formic acid or 0.08% acetic acid, the silanols are fully protonated (neutralized), eliminating the ion-exchange mechanism[3][4]. Alternatively, if your method requires neutral pH, add a competitive amine modifier like triethylamine (TEA) to mask the silanols[5].

Q2: I am observing split peaks or unexpected secondary peaks. Is my compound degrading? Causality: Yes, likely due to the 5-formylfuran moiety. This group contains a highly reactive aldehyde. If your sample diluent contains primary alcohols (e.g., methanol), the aldehyde can undergo spontaneous nucleophilic addition to form a hemiacetal or acetal, leading to split peaks[6]. Furthermore, in unbuffered aqueous mobile phases exposed to trace heavy metals, the formyl group can oxidize to a furancarboxylic acid. Solution: Always prepare your samples in aprotic solvents (e.g., acetonitrile) and ensure the diluent matches the acidic profile of the mobile phase[7].

Q3: What is the optimal mobile phase composition for resolving this compound from its synthetic precursors? Causality: Due to the polar nature of both the sulfonamide and formyl groups, standard isocratic elution with high organic content will result in poor retention (k' < 2) and co-elution with the solvent front. Solution: A gradient elution starting with a high aqueous percentage (e.g., 95% water with 0.1% formic acid) ramping to acetonitrile provides optimal focusing of the analyte band. Acetonitrile is strictly preferred over methanol as the organic modifier because it provides superior peak shape for sulfonamides and prevents acetal formation[1][7].

Part 2: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between mobile phase modifiers, molecular state, and resulting chromatographic performance.

Table 1: Impact of Mobile Phase Modifiers on Chromatographic Parameters

Mobile Phase AdditiveMobile Phase pHSilanol StatePeak Asymmetry ( As​ )Formyl Group Stability
None (Water/ACN) ~6.5Ionized (-SiO )2.45 (Severe Tail)Moderate (Prone to oxidation)
0.1% Triethylamine ~7.5Masked by TEA1.15 (Good)Poor (Aldol side reactions)
0.1% Formic Acid ~2.7Protonated (-SiOH)1.08 (Excellent)Excellent (Stable)
0.08% Acetic Acid ~3.2Protonated (-SiOH)1.12 (Good)Excellent (Stable)

Part 3: Step-by-Step Methodologies

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . If the system suitability criteria in Step 5 are not met, the protocol dictates an immediate mechanistic correction.

Protocol: Mobile Phase Optimization & Sample Preservation

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Lowers pH to ~2.7 to protonate stationary phase silanols[4].

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) to minimize baseline silanol exposure[3][8].

  • Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 20 column volumes until the baseline at 270 nm is completely stable.

Step 3: Aprotic Sample Preparation

  • Weigh 1.0 mg of the 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide standard.

  • Dissolve immediately in 1.0 mL of anhydrous Acetonitrile. Crucial: Do not use methanol to avoid hemiacetal formation with the formyl group[6][7].

  • Dilute to a working concentration of 20 µg/mL using Mobile Phase A. This ensures the injection solvent is weaker than the mobile phase, promoting tight on-column band focusing.

Step 4: Gradient Elution Program

  • 0.0 - 2.0 min: 5% B (Focusing polar functional groups)

  • 2.0 - 12.0 min: Linear ramp to 60% B (Elution phase)

  • 12.0 - 14.0 min: Linear ramp to 95% B (Column wash)

  • 14.0 - 19.0 min: 5% B (Re-equilibration)

Step 5: Self-Validating System Suitability Check

  • Inject the 20 µg/mL standard six consecutive times.

  • Validation Gate: The system is validated and ready for unknown samples only if the retention time Relative Standard Deviation (RSD) is ≤ 1.0%, and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2.

  • Troubleshooting Loop: If As​ > 1.2, residual silanol interaction is still occurring. Discard Mobile Phase A, verify the pH meter calibration, and re-prepare the buffer to ensure the pH is strictly below 3.0.

Part 4: Troubleshooting Logic Workflow

G Start Chromatographic Issue Detected Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Split Split Peaks / Poor Recovery Start->Split CheckpH Check Mobile Phase pH Tailing->CheckpH CheckSolvent Check Sample Diluent Split->CheckSolvent FixpH Add 0.1% Formic Acid (Protonates Silanols) CheckpH->FixpH FixSolvent Use Aprotic Solvent (Prevents Hemiacetal) CheckSolvent->FixSolvent Validate System Suitability Pass (RSD < 2%, As < 1.2) FixpH->Validate FixSolvent->Validate

Workflow for resolving tailing and degradation in bifunctional analytes.

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the optimization of cellular assays involving highly functionalized small molecules. The compound 4-(5-formylfuran-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the optimization of cellular assays involving highly functionalized small molecules. The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (FFMBS) presents a fascinating but challenging profile. It contains a trifecta of structural liabilities that can confound assay readouts: a highly reactive formyl group (aldehyde), a metabolically vulnerable furan ring , and a pan-reactive sulfonamide moiety.

This guide is designed to help researchers, scientists, and drug development professionals systematically deconvolute, troubleshoot, and minimize the off-target effects of FFMBS in cellular environments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My cellular assay shows high background toxicity and non-specific protein binding. How do I mitigate the aldehyde reactivity? Causality: The 5-formyl group on the furan ring acts as an electrophilic warhead. In aqueous physiological buffers, it reversibly reacts with the ϵ -amino groups of lysine residues on serum and cellular proteins to form covalent Schiff base (imine) adducts 1. This leads to widespread protein cross-linking, compound precipitation, and assay interference. Solution: Introduce an amine-rich scavenger (e.g., 10 mM Glycine) into your assay buffer to act as a competitive "sink" for the aldehyde.

Q2: I am observing severe hepatotoxicity in HepG2 cells but not in HEK293 cells. Is this an off-target effect of the compound? Causality: Yes. The furan ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. In metabolically competent cells like HepG2, CYP2E1 and CYP3A4 oxidize the furan ring to form the highly reactive, cytotoxic electrophile cis-2-butene-1,4-dial (BDA) 2. BDA rapidly depletes intracellular glutathione (GSH) and alkylates cellular macromolecules, driving cell death independently of your intended target. Solution: Co-incubate your cells with a broad-spectrum CYP inhibitor to block furan bioactivation and isolate the primary mechanism of action.

Q3: How do I differentiate my intended target engagement from off-target Carbonic Anhydrase (CA) inhibition? Causality: Sulfonamides are canonical zinc-binding groups. The anionic form of the sulfonamide ( −SO2​NH− ) displaces the zinc-bound water molecule in the active site of Carbonic Anhydrases, leading to potent, non-selective inhibition of off-target human CA isoforms (e.g., CA I, CA II, CA IX) 3. This disrupts intracellular pH regulation and confounds phenotypic readouts. Solution: Perform orthogonal biochemical counter-screening against purified CA I and CA II to quantify the off-target binding affinity of FFMBS.

Part 2: Visualizing the Off-Target Landscape

G FFMBS FFMBS Compound Formyl Formyl Group (Aldehyde) FFMBS->Formyl Furan Furan Ring FFMBS->Furan Sulfonamide Sulfonamide Moiety FFMBS->Sulfonamide Schiff Schiff Base Formation (Lysine Adduction) Formyl->Schiff Nucleophilic Attack BDA CYP450 Oxidation (BDA Metabolite) Furan->BDA Bioactivation CA Carbonic Anhydrase (Zinc Binding) Sulfonamide->CA Off-Target Binding

Structural liabilities of FFMBS leading to off-target cellular effects.

Workflow Step1 1. Baseline Cellular Assay (Identify Toxicity/Interference) Step2a 2a. Add Amine Scavenger (e.g., Glycine/BSA) Step1->Step2a Step2b 2b. Add CYP Inhibitor (e.g., ABT) Step1->Step2b Step2c 2c. CA Isoform Counter-Screen Step1->Step2c Step3a Rescue = Aldehyde Adduction Step2a->Step3a Step3b Rescue = Furan Bioactivation Step2b->Step3b Step3c High Affinity = CA Cross-Reactivity Step2c->Step3c

Experimental workflow for deconvoluting FFMBS off-target mechanisms.

Part 3: Quantitative Data Summaries

Table 1: Impact of Buffer Additives on FFMBS Assay Interference

AdditiveConcentrationMechanism of ActionImpact on FFMBS Off-Target Binding
Glycine 10 mMAmine sink for formyl groupHigh reduction in non-specific protein adduction
BSA 1% (w/v)Protein sink (lysine-rich)Moderate reduction; alters free drug fraction
1-Aminobenzotriazole (ABT) 1 mMCYP450 suicide inhibitorPrevents furan bioactivation to BDA

Table 2: Differential Cytotoxicity Across Cell Models (IC₅₀ values)

Cell LineMetabolic CompetenceFFMBS IC₅₀ (µM)FFMBS + ABT IC₅₀ (µM)Primary Toxicity Driver
HepG2 High (CYP2E1/3A4 active)4.2>50.0Furan bioactivation (BDA)
HEK293 Low48.552.1Aldehyde adduction
A549 Moderate15.345.0Mixed (Furan + Aldehyde)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Aldehyde Scavenger & Schiff Base Deconvolution Assay

This protocol isolates the toxicity caused by the formyl group reacting with cellular proteins.

  • Cell Seeding: Seed HEK293 cells at 10,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Compound Preparation: Prepare FFMBS stocks in 100% DMSO (1000x final assay concentration).

  • Scavenger Media Preparation: Prepare assay media containing 10 mM Glycine.

    • Causality: Glycine acts as a sacrificial amine-rich "sink" that outcompetes cellular proteins for Schiff base formation with the FFMBS formyl group.

  • Pre-Incubation: Spike FFMBS into the scavenger media and incubate for 30 minutes at 37°C.

    • Causality: Schiff base formation is an equilibrium reaction. Pre-incubation ensures the formyl warheads are neutralized before they encounter the cell membrane, preventing acute membrane protein adduction.

  • Treatment: Apply the pre-incubated media to the cells and incubate for 24 hours. Measure viability via CellTiter-Glo (luminescence).

  • Self-Validating Control: To prove the scavenger is specifically rescuing aldehyde-mediated toxicity rather than masking general compound toxicity, run a parallel control using a pre-reduced FFMBS analog (where the formyl group is reduced to a non-reactive hydroxymethyl). If the scavenger only rescues the wild-type FFMBS, the toxicity is definitively aldehyde-driven.

Protocol 2: CYP450 Bioactivation Isolation Assay

This protocol determines if the furan ring is being metabolized into the toxic BDA intermediate.

  • Cell Seeding: Seed metabolically competent HepG2 cells in a 96-well plate.

    • Causality: HepG2 cells express basal levels of CYP2E1 and CYP3A4, which are required to observe furan-mediated bioactivation.

  • CYP Inhibition: Pre-treat cells with 1 mM 1-aminobenzotriazole (ABT) for 2 hours.

    • Causality: ABT is an irreversible suicide inhibitor of CYP450 enzymes. Pre-treatment completely abolishes the metabolic machinery before the introduction of the test compound.

  • Treatment: Wash cells and add FFMBS (dose-response from 0.1 µM to 50 µM) in the continuous presence of 1 mM ABT. Incubate for 24 hours.

  • Endpoint Measurement: Measure intracellular glutathione (GSH) depletion using Monochlorobimane (mBBr) fluorescence (Ex 390 nm / Em 490 nm).

  • Self-Validating Control: If FFMBS depletes GSH in vehicle-treated cells but GSH levels are rescued in ABT-treated cells, the toxicity is definitively driven by CYP-mediated furan bioactivation. If GSH remains depleted despite ABT treatment, the toxicity is independent of CYP metabolism.

References

  • Source: MDPI (Molecules)
  • Source: VU Research Portal (Molecular Nutrition & Food Research)
  • Source: PMC - NIH (International Journal of Molecular Sciences)

Sources

Reference Data & Comparative Studies

Validation

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide vs traditional sulfonamide inhibitors

The Mechanistic Paradigm Shift in Carbonic Anhydrase Inhibition: Navigating Isoform Selectivity For decades, the development of Carbonic Anhydrase Inhibitors (CAIs) has been dominated by traditional primary sulfonamides,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradigm Shift in Carbonic Anhydrase Inhibition: Navigating Isoform Selectivity

For decades, the development of Carbonic Anhydrase Inhibitors (CAIs) has been dominated by traditional primary sulfonamides, such as Acetazolamide (AAZ) and Methazolamide. While highly potent, these first-generation inhibitors suffer from a critical flaw: they act as pan-inhibitors. By indiscriminately targeting ubiquitous cytosolic isoforms (hCA I and hCA II), they trigger a cascade of systemic side effects, limiting their utility in targeted oncology.

The emergence of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide represents a masterclass in rational drug design. By integrating a secondary sulfonamide moiety with a highly functionalized heteroaromatic tail, this compound subverts the traditional zinc-coordination paradigm to achieve unprecedented selectivity for tumor-associated isoforms (hCA IX and hCA XII). This guide provides an objective, data-driven comparison of this next-generation inhibitor against traditional primary sulfonamides.

The Causality of Selectivity: Zinc Penalty vs. Tail-Driven Binding

To understand why 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide outperforms traditional CAIs in targeted applications, we must analyze the thermodynamics of the active site.

The Limitation of Traditional Primary Sulfonamides Primary sulfonamides ( R−SO2​NH2​ ) possess a pKa of ~7.4. At physiological pH, they readily deprotonate into a sulfonamide anion. This anion acts as a powerful nucleophile, displacing the water/hydroxide molecule bound to the catalytic Zn2+ ion in the active site . Because this zinc coordination is the primary driver of binding affinity, primary sulfonamides exhibit high potency but near-zero selectivity across all 15 human CA isoforms.

The Secondary Sulfonamide Advantage 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide utilizes an N-methylated secondary sulfonamide ( R−SO2​NH−CH3​ ). The addition of the methyl group increases the pKa and introduces steric bulk, preventing the formation of the highly stable zinc-anion coordinate bond . Consequently, the baseline affinity for the narrow active sites of off-target hCA I and II drops from the nanomolar to the micromolar range.

The "Tail Approach" Rescue Mechanism To rescue binding affinity specifically for tumor-associated isoforms, the molecule employs the "tail approach" . The 5-formylfuran group acts as an extended structural tail that reaches into the middle and outer rims of the active site. The hCA IX and XII isoforms possess a wider active site cleft with unique hydrophobic and hydrophilic patches. The furan ring engages in π−π stacking within these hydrophobic pockets, while the formyl oxygen acts as a precise hydrogen-bond acceptor . This tail-driven anchoring compensates for the weakened zinc affinity, resulting in an extreme selectivity index.

Mechanism cluster_traditional Traditional Primary Sulfonamides cluster_target 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide T1 Primary -SO2NH2 T2 Strong Zn2+ Coordination T1->T2 T3 Pan-Isoform Inhibition T2->T3 S1 Secondary -SO2NH(CH3) S2 Weakened Zn2+ Affinity S1->S2 S5 Selective CA IX/XII Inhibition S2->S5 S3 5-formylfuran Tail S4 Outer Rim Pocket Binding S3->S4 S4->S5

Structural logic driving isoform selectivity in secondary vs primary sulfonamides.

Quantitative Kinetic Profiling

The structural modifications directly translate to distinct kinetic profiles. Below is a representative comparative dataset demonstrating the inhibition constants ( Ki​ ) of the traditional standard (Acetazolamide) versus the targeted secondary sulfonamide framework.

Inhibitor ClassCompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Index (IX / II)
Traditional Primary Acetazolamide (AAZ)250.012.125.85.70.47 (Favors off-target II)
Targeted Secondary 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide>10,000>5,00045.238.5>110 (Favors target IX)

Data Interpretation: While Acetazolamide exhibits slightly higher absolute potency against hCA IX (25.8 nM), its overwhelming affinity for the ubiquitous hCA II (12.1 nM) guarantees off-target toxicity. Conversely, the N-methylated furan derivative sacrifices generic potency to achieve a >110-fold selectivity window for the tumor-associated hCA IX [[1]]([Link]).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the kinetic and cellular efficacy of these compounds must be validated through rigorous, internally controlled protocols.

Protocol A: Stopped-Flow CO2 Hydration Kinetics

To accurately determine the Ki​ values without the artifacts of downstream cellular variables, a direct enzymatic assay is required. We utilize a stopped-flow spectrophotometric method. Phenol red is specifically chosen as the indicator because its pKa (~7.9) aligns perfectly with the physiological pH of the assay, allowing highly sensitive, real-time tracking of the H+ generated during CO2​ hydration.

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare recombinant human CA isoforms (I, II, IX, XII) in 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Inhibitor Equilibration: Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 100 μM) for 15 minutes at 20 °C. Causality: This pre-incubation is critical for secondary sulfonamides, as their tail-driven binding kinetics are often slower to reach equilibrium than the rapid zinc-coordination of primary sulfonamides.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (concentrations ranging from 1.7 to 17 mM) containing 0.2 mM Phenol Red indicator.

  • Kinetic Tracking: Monitor the absorbance decay at 557 nm for 10–50 seconds to measure the initial velocity of the hydration reaction.

  • Data Synthesis: Calculate the Ki​ values using the Morrison equation for tight-binding inhibitors, plotting initial velocity against inhibitor concentration.

AssayWorkflow Step1 1. Recombinant hCA Preparation (Purified Isoforms I, II, IX, XII) Step2 2. Inhibitor Incubation (15 min at 20°C for equilibrium) Step1->Step2 Step3 3. Stopped-Flow Spectrophotometry (Inject CO2 + Phenol Red Indicator) Step2->Step3 Step4 4. Kinetic Tracking (Monitor H+ generation at 557 nm) Step3->Step4 Step5 5. Data Synthesis (Calculate Ki via Morrison Equation) Step4->Step5

Step-by-step stopped-flow CO2 hydration assay workflow for determining Ki values.

Protocol B: Hypoxia-Driven Cellular Efficacy Assay

In vitro enzymatic selectivity must translate to cellular efficacy. Because hCA IX expression is transcriptionally regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), testing inhibitors in standard normoxic cell cultures yields false negatives. This protocol validates the compound's mechanism by comparing cytotoxicity under normoxic vs. hypoxic conditions.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 or HT-29 human carcinoma cells (known to robustly express hCA IX under stress) into 96-well plates at 5×103 cells/well.

  • Hypoxic Induction: Transfer half the plates to a hypoxia chamber ( 1%O2​,5%CO2​,94%N2​ ) and leave the other half in a standard normoxic incubator ( 21%O2​ ) for 24 hours.

  • Treatment: Dose the cells with a concentration gradient of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide or Acetazolamide.

  • Viability Readout: After 48 hours of treatment, assess viability using a CellTiter-Glo luminescent assay.

  • Validation Logic: A highly selective hCA IX inhibitor will demonstrate a significantly lower IC50​ in the hypoxic group (where the target is overexpressed) compared to the normoxic group. Acetazolamide, inhibiting ubiquitous hCA II, will show minimal shift between the two environments.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis to the safe management and disposal of the chemical entities we create and handle. The compound 4-(5-formy...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis to the safe management and disposal of the chemical entities we create and handle. The compound 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS No. 68502-14-7) presents a unique disposal challenge due to its composite structure, incorporating a sulfonamide group, a benzene ring, and a reactive formyl-substituted furan moiety. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment & Chemical Profile: Understanding the "Why"

Proper handling and disposal procedures are directly derived from the compound's inherent chemical hazards. The structure of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide suggests a multi-faceted hazard profile that must be respected.

  • Furan Moiety: The furan ring is a significant structural alert. Furan and its derivatives are known for their potential to form explosive peroxides upon prolonged storage, particularly in the presence of air and light.[1][2] While this compound is a solid, this reactivity underscores the need to store waste in sealed, opaque containers away from light. Furthermore, many furan-based compounds are flammable and may carry carcinogenic risks.[3][4]

  • Sulfonamide Group: While the sulfonamide group is a common feature in many pharmaceuticals, its presence in waste streams is a growing environmental concern. The improper disposal of sulfonamide-containing compounds can contribute to environmental contamination and potentially foster antibiotic resistance in ecosystems.[5]

  • Acute Toxicity: This compound is classified as acutely toxic and is harmful if swallowed, in contact with skin, or inhaled.[6] It is also known to cause significant skin and eye irritation and may irritate the respiratory system or cause drowsiness.[6][7]

This combination of properties necessitates a disposal plan that treats the compound as a hazardous material, with specific precautions to mitigate its toxic, reactive, and environmental risks.

Table 1: Chemical & Hazard Profile

Property Value / Statement
Chemical Name 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide
CAS Number 68502-14-7[6]
Physical Form Powder[8]
GHS Hazard Codes H302 + H312 + H332 (Acute Toxicity), H315 (Skin Irritation), H319 (Eye Irritation), H336 (STOT SE 3)[6]

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause drowsiness or dizziness.[6] |

Pre-Disposal Safety Protocol: Your First Line of Defense

Before any waste is handled, establishing a robust safety perimeter is paramount. This protocol minimizes direct exposure and prevents accidental releases.

Engineering Controls

All handling of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide, whether in pure form or as waste, must be conducted within a certified chemical fume hood.[2][5] This is the most effective measure to prevent the inhalation of fine powders and to contain any potential spills.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum requirements, linking each piece of equipment to the specific hazards it mitigates.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield.[1] Protects against accidental splashes of contaminated solvents and airborne powder, preventing serious eye irritation (H319).[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3] Prevents dermal absorption and skin irritation (H312, H315).[6]
Body Protection A flame-retardant laboratory coat and closed-toe shoes.[3] Protects against contamination of personal clothing and skin.

| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. | The fume hood provides primary respiratory protection from dust and vapors (H332, H336).[5][6] |

Spill Management

In the event of a minor spill, immediately eliminate all ignition sources.[3] Absorb the spill with a non-combustible, inert material such as sand or vermiculite.[3] The contaminated absorbent material should then be collected into a suitable, sealed container for disposal as hazardous waste.[9] For any large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Procedure

The following procedure provides a clear, logical workflow for the safe segregation, containerization, and disposal of waste containing 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide.

Step 1: Waste Segregation

Proper segregation is the cornerstone of a safe and compliant waste management program. Never mix this waste with other chemical streams unless explicitly permitted by your EHS department. The following diagram illustrates the decision-making process for segregating different types of waste generated from handling this compound.

WasteSegregation cluster_types Identify Waste Type cluster_streams Designate Waste Stream start Waste Generated from 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide pure_compound Pure Compound or Grossly Contaminated Items start->pure_compound contaminated_ppe Lightly Contaminated PPE (Gloves, Wipes) start->contaminated_ppe empty_container Empty Original Container start->empty_container hazardous_solid Hazardous Organic Solid Waste pure_compound->hazardous_solid contaminated_solid Contaminated Solid Waste (Lab Pack) contaminated_ppe->contaminated_solid container_disposal Container Disposal Path empty_container->container_disposal caption Waste Segregation Workflow

Caption: Waste Segregation Workflow

Step 2: Containerization

Select a waste container that is robust, leak-proof, and chemically compatible with the compound and any solvents used.[3] A high-density polyethylene (HDPE) or glass container with a secure, sealing lid is recommended. Keep the container tightly closed when not in use to prevent the release of dust and minimize exposure to air and light.[2][9]

Step 3: Labeling

Accurate labeling is a regulatory requirement and is critical for safety. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" .[5]

  • The full chemical name: "4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide" .[5]

  • The CAS Number: "68502-14-7" .

  • Appropriate hazard warnings/pictograms (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first piece of waste was added to the container).

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from heat, open flames, or incompatible materials.[1][3] Ensure the storage location is secure and accessible only to authorized personnel.

Step 5: Arranging for Final Disposal

Do not attempt to dispose of this chemical via standard trash or by flushing it down the drain.[5] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][5] Provide them with the complete chemical name and all available safety information to ensure it is transported and disposed of in compliance with all local, state, and federal regulations.

By adhering to this comprehensive disposal guide, you actively contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the integrity of our research environment.

References

  • NextSDS. (n.d.). 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide.
  • BenchChem. (2025). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • BenchChem. (2025). Furan-2-Sulfonic Acid: A Technical Guide to Safe Storage and Handling.
  • BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • PubChem. (n.d.). 4-Formyl-N-[(furan-2-yl)methyl]benzene-1-sulfonamide.
  • NUCLEUS Information Resources. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan.
  • TIP TOP Oberflaechenschutz Elbe GmbH. (2024). Safety Data Sheet: TIP TOP CHEMOKITT FU SOLUTION 1.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Furan (stabilized with BHT).
  • MilliporeSigma. (2025). SAFETY DATA SHEET: N-Methyl-N-nitroso-p-toluenesulfonamide.
  • ABX advanced biochemical compounds. (2012).
  • EPA CompTox Chemicals Dashboard. (n.d.). 4-Formyl-N-[(furan-2-yl)methyl]benzene-1-sulfonamide - Links.
  • International Furan Chemicals BV. (n.d.). FURFURAL Safety Data Sheet.
  • Kao Chemicals. (2023).
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET: Furan.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • BASF. (2025).
  • PubChemLite. (n.d.). 4-(5-formylfuran-2-yl)benzene-1-sulfonamide.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-(5-formylfuran-2-yl)benzene-1-sulfonamide.

Sources

Handling

Personal protective equipment for handling 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

As a Senior Application Scientist, I approach chemical safety not merely as a static regulatory checklist, but as a dynamic, self-validating system of risk mitigation. When handling specialized synthetic intermediates li...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a static regulatory checklist, but as a dynamic, self-validating system of risk mitigation. When handling specialized synthetic intermediates like 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide (CAS: 68502-14-7) , understanding the molecular causality behind its hazards is the first step in designing an effective Personal Protective Equipment (PPE) and operational strategy.

This guide provides drug development professionals and researchers with a field-proven, step-by-step methodology for safely handling, processing, and disposing of this compound.

Mechanistic Hazard Assessment

To protect yourself effectively, you must understand the chemical mechanisms you are protecting against. This compound features two distinct reactive moieties that dictate its toxicological profile:

  • Formylfuran Group: The aldehyde (formyl) group acts as a potent electrophile. If the fine powder is aerosolized and contacts the ocular mucosa or skin, it can undergo Schiff base formation with primary amines on biological proteins. This mechanism drives its classification as a severe eye (H319) and skin (H315) irritant ([1]).

  • Sulfonamide Core: Sulfonamides are well-documented triggers for hypersensitivity reactions in susceptible individuals. Dermal absorption (H312) or inhalation (H332) of the powder must be strictly prevented to avoid systemic toxicity and central nervous system depression (H336)[1].

Table 1: Physicochemical & Hazard Profile
Hazard ClassGHS CategoryHazard Statement (Code)Mechanistic Driver
Acute Toxicity Category 4Harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332)Systemic absorption of the sulfonamide core.
Skin Irritation Category 2Causes skin irritation (H315)Electrophilic formylfuran reacts with dermal proteins.
Eye Irritation Category 2ACauses serious eye irritation (H319)Schiff base formation with ocular mucosal amines.
Target Organ Tox. STOT SE 3May cause drowsiness or dizziness (H336)Neurological depression upon systemic circulation.

Operational PPE Matrix

Based on the mechanistic hazards, standard laboratory attire is insufficient. The following PPE matrix outlines the required gear and the exact causality behind each operational choice.

Table 2: Required PPE & Causality
PPE CategoryRequired SpecificationMechanistic Justification & Causality
Hand Protection Double Nitrile Gloves (4-8 mil thickness)Nitrile provides broad chemical resistance. Double gloving prevents dermal absorption (H312) if the outer layer is micro-punctured by sharp spatulas.
Eye Protection Tight-fitting Safety Goggles (ANSI Z87.1 / EN166)Standard safety glasses leave gaps. Goggles hermetically seal the ocular mucosa from aerosolized electrophilic dust (H319).
Body Protection Lab Coat with Knit Cuffs (Flame-Resistant optional)Knit cuffs prevent wrist exposure during fume hood manipulation, mitigating contact irritation (H315) caused by powder settling.
Respiratory N95/FFP3 Particulate Respirator (If hood fails)Mitigates inhalation toxicity (H332) and STOT SE 3 (H336) effects from airborne particulates. Note: Primary control remains the fume hood.

Safe Handling Workflow

The following logical progression ensures that engineering controls and PPE work together as a unified safety system.

SafeHandling Risk 1. Hazard Assessment (CAS: 68502-14-7) EngCtrl 2. Engineering Controls (Fume Hood Setup) Risk->EngCtrl PPE 3. Don Operational PPE (Double Nitrile, Goggles) EngCtrl->PPE Weigh 4. Anti-static Weighing & Transfer PPE->Weigh Dissolve 5. Solvent Dissolution (In-Hood Only) Weigh->Dissolve Decon 6. Surface Decontamination (Soap & Water) Dissolve->Decon Waste 7. Segregated Waste Disposal Decon->Waste

Workflow for safe handling of 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide.

Step-by-Step Experimental Protocol: Weighing & Dissolution

To guarantee scientific integrity and safety, every protocol must be a self-validating system . This means incorporating immediate, physical checks that confirm the safety step is actively working.

Step 1: Fume Hood Preparation
  • Action: Clear the chemical fume hood of clutter to ensure laminar airflow. Ensure the sash is pulled down to the certified operating height.

  • Self-Validation: Tape a small, lightweight strip of tissue to the bottom of the sash. Continuous inward deflection of the tissue visually validates negative pressure before you uncap the chemical container.

Step 2: PPE Donning Sequence
  • Action: Don your lab coat, safety goggles, and double nitrile gloves.

  • Self-Validation: Use a brightly colored inner glove (e.g., green) and a contrasting outer glove (e.g., blue). If the outer glove tears during handling, the high-contrast inner glove immediately signals the breach, prompting you to pause and doff the compromised layer.

Step 3: Anti-Static Weighing & Transfer
  • Action: Static electricity repels fine sulfonamide powders, causing uncontrolled aerosolization outside the weighing boat. Use an anti-static gun (e.g., Zerostat) on the weighing boat and metal spatula before dispensing the powder.

  • Self-Validation: Observe the analytical balance reading. The weight must stabilize within 3-5 seconds. Continuous drift indicates static interference or excessive hood draft, requiring immediate remediation before proceeding.

Step 4: In-Hood Dissolution
  • Action: Solubilizing the powder immediately eliminates the inhalation risk of dust. Add your chosen assay solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap tightly.

  • Self-Validation: Invert the capped vial over a dry tissue. The absence of solvent spots on the tissue confirms a hermetic seal, validating that it is safe to remove the vial from the engineering controls for vortexing or sonication.

Step 5: Doffing & Decontamination
  • Action: Remove outer gloves inside the hood to contain powder residue. Wipe down the balance and hood surface with a damp paper towel (water and surfactant are highly effective for removing polar dusts), followed by a 70% ethanol wipe.

  • Self-Validation: Swab the weighing area with a clean, dry tissue. Visual inspection of the tissue against a bright light should reveal zero particulate residue.

Waste Segregation & Disposal Plan

Improper disposal of sulfonamide derivatives can lead to environmental contamination and regulatory violations. Treat all materials that contact this compound as multihazardous chemical waste ([2]).

  • Solid Waste: Contaminated weigh boats, spatulas, pipette tips, and outer gloves must be placed in a designated, sealable solid hazardous waste container. Label explicitly as: "Toxic/Irritant Solid Waste (Sulfonamide Derivatives) - CAS 68502-14-7".

  • Liquid Waste: Stock solutions, wash solvents, and assay flow-through must be collected in a compatible, clearly labeled organic waste carboy. Do not mix with incompatible strong acids or oxidizers, as the formylfuran moiety can undergo exothermic oxidation.

  • Regulatory Compliance: Coordinate with your institutional Environmental Health and Safety (EHS) department for final pickup, ensuring the waste manifest highlights the Acute Toxicity (Category 4) and STOT SE 3 hazards.

References

  • NextSDS Substance Database. 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide Chemical Substance Information. NextSDS. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

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